molecular formula C8H5ClFNO4 B586450 Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS No. 1113049-81-2

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Cat. No.: B586450
CAS No.: 1113049-81-2
M. Wt: 233.579
InChI Key: YRNCZPUTFIMKNT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a high-purity halogenated aromatic ester widely utilized as a key synthetic intermediate in chemical and pharmaceutical research . This compound, with a molecular formula of C8H5ClFNO4 and a molecular weight of 233.58 g/mol, serves as a versatile building block for the construction of more complex organic molecules . Its structure features multiple reactive sites, including chloro and fluoro substituents that are amenable to nucleophilic substitution, and a nitro group that can be readily reduced to an amine, facilitating its use in the synthesis of various heterocycles and active pharmaceutical ingredients (APIs) . In laboratory settings, this compound is primarily used in the research and development of agrochemicals, dyes, and pharmaceuticals . Its value lies in its electron-withdrawing substituents, which significantly influence the reactivity and stability of the aromatic ring system during synthetic sequences . As a solid that is soluble in common organic solvents like dimethyl sulfoxide and ethanol but insoluble in water, it is suitable for various reaction conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please note that this compound is classified as harmful and irritating . It must be handled by qualified professionals using appropriate personal protective equipment, in accordance with laboratory safety procedures and the provided Safety Data Sheet (SDS) .

Properties

IUPAC Name

methyl 4-chloro-5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCZPUTFIMKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Synthetic Utility, and Characterization Profiles

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) represents a high-value scaffold in medicinal chemistry and agrochemical synthesis. Its utility is defined by its molecular weight of 233.58 g/mol , which serves as the gravimetric anchor for stoichiometric calculations in downstream functionalization.

This guide moves beyond simple physical constants to explore the compound's role as an electrophilic partner in Nucleophilic Aromatic Substitution (


) and a precursor for indole and quinolone scaffolds. The presence of the ortho-nitro group relative to the ester, combined with the labile fluorine atom, creates a unique reactivity profile essential for late-stage diversification in drug discovery.
Physicochemical Architecture

Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) and strict stoichiometric control during synthesis.

2.1 Molecular Weight & Isotopic Distribution

The presence of a chlorine atom introduces a distinct isotopic signature (


 vs. 

) that must be accounted for in mass spectrometry.
ParameterValueTechnical Context
Average Molecular Weight 233.58 g/mol Used for bulk gravimetric calculations (weighing reagents).
Monoisotopic Mass 232.9891 g/mol The exact mass of the most abundant isotopologue (

). Used for HRMS identification.
Molecular Formula

Isotopic Pattern (M+2) ~32% relative to MDue to natural abundance of

.
Physical State Solid (Crystalline)Colorless to light yellow; typically stored at 2-8°C.
2.2 Structural Diagram & Reactivity Nodes

G Compound Methyl 4-chloro-5-fluoro-2-nitrobenzoate (MW: 233.58) Nitro Nitro Group (-NO2) Reducible to Aniline (Indole Synthesis) Compound->Nitro Reduction Fluoro Fluoro Group (-F) Labile: SnAr Site (Primary Electrophile) Compound->Fluoro Nucleophilic Attack Chloro Chloro Group (-Cl) Steric/Electronic Tuning (Secondary Electrophile) Compound->Chloro Cross-Coupling (Pd) Ester Methyl Ester (-COOMe) Acyl Transfer/Cyclization Compound->Ester Hydrolysis/Amidation

Figure 1: Reactivity map highlighting the four chemically distinct quadrants of the molecule. The fluorine atom is the most reactive site for nucleophilic displacement.

Synthetic Logic & Retrosynthesis

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate is rarely an end in itself; it is a gateway molecule. The synthetic logic typically follows two pathways: Construction (making the scaffold) and Diversification (using the scaffold).

3.1 Construction Pathway

The most robust route involves the esterification of the corresponding benzoic acid, which is often derived from the nitration of 4-chloro-3-fluorobenzoic acid derivatives.

Reaction Scheme:



3.2 Diversification: The

Advantage

The 5-fluoro position is highly activated by the para-nitro group (and meta-ester), making it susceptible to displacement by amines, thiols, or alkoxides. This is the primary utility of the compound in drug development (e.g., synthesizing fluoro-quinolone analogs).

Synthesis Start Precursor: 4-Chloro-3-fluorobenzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate Acid Intermediate: 4-Chloro-5-fluoro-2-nitrobenzoic acid Nitration->Intermediate Esterification Esterification (MeOH, H+) Intermediate->Esterification Product TARGET: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (MW 233.58) Esterification->Product Downstream Downstream API: S_NAr Displacement of F (e.g., Amine addition) Product->Downstream  R-NH2, K2CO3, DMF  

Figure 2: Linear synthetic workflow from commercial precursors to the target ester and subsequent API generation.

Experimental Protocol: Functionalization

Objective: Displacement of the 5-Fluoro group with Morpholine.

Materials
  • Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq, MW 233.58)

  • Nucleophile: Morpholine (1.2 eq, MW 87.12)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 233.6 mg (1.0 mmol) of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in 5 mL of anhydrous MeCN.

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of Morpholine (104 µL, 1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). The electron-withdrawing nitro group facilitates the reaction; heating to 50°C may be required if kinetics are slow (monitor by TLC/LCMS).

  • Monitoring: Check for the disappearance of the starting material (m/z 233/235) and appearance of the product (Expected MW: ~300.69).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
     and concentrate.
    

Scientific Rationale: The fluorine atom is the "leaving group of choice" here because the C-F bond is highly polarized, and the intermediate Meisenheimer complex is stabilized by the para-nitro group. The chlorine atom at position 4 is less reactive due to steric crowding and weaker activation.

Analytical Validation (Quality Control)

To ensure the integrity of the "Molecular Weight" in your calculations, you must verify the material identity.

MethodExpected SignalDiagnostic Value
1H NMR Singlet (~3.9 ppm) for

. Aromatic doublets (or singlets depending on coupling) in the 7.0-8.5 ppm region.
Confirms ester presence and substitution pattern.
19F NMR Single peak (typically -100 to -120 ppm range).Confirms presence of Fluorine.[1][2][3][4][5] Disappearance of this peak confirms

success.
LC-MS M+H (234) and (M+2)+H (236) in 3:1 ratio.CRITICAL: Confirms the presence of Chlorine via isotopic pattern.
Safety & Handling (H-Codes)

This compound is an aromatic nitro compound and an alkylating agent precursor.

  • H302: Harmful if swallowed.[1][6]

  • H315/H319: Causes skin and serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[1][6]

  • Storage: Keep in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved January 29, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Isomer Context). Retrieved January 29, 2026 from [Link]

  • Google Patents.Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives.

Sources

Methyl 4-chloro-5-fluoro-2-nitrobenzoate physical properties

[1][2]

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a highly specialized intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structural uniqueness lies in the regiochemical arrangement of its substituents : a nitro group at the 2-position and a fluorine atom at the 5-position. This specific 2,5-relationship renders the fluorine atom highly electrophilic, enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions.

For drug development professionals, this compound serves as a critical "functional handle," allowing for the late-stage introduction of amines or other nucleophiles into a benzoate core, often serving as a precursor for quinazolines, indoles, and benzimidazoles.

Physicochemical Profile

The physical properties of Methyl 4-chloro-5-fluoro-2-nitrobenzoate are dictated by the electron-withdrawing nature of the nitro and ester groups, which significantly influence its solubility and lipophilicity.

Table 1: Key Physical & Chemical Properties
PropertyValue / DescriptionSource/Method
CAS Number 1113049-81-2Registry
Molecular Formula C₈H₅ClFNO₄Stoichiometry
Molecular Weight 233.58 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental [1]
Melting Point 43–48 °C (Typical for class)Analogous Data*
Boiling Point ~285 °C (Predicted at 760 mmHg)Computed [2]
Density 1.426 ± 0.06 g/cm³Predicted [2]
LogP (Octanol/Water) 2.17Computed (XLogP3) [2]
Topological Polar Surface Area (TPSA) 69.44 ŲComputed [3]
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO, MethanolExperimental

*Note: Exact experimental melting points can vary by crystalline polymorph. The range provided is based on structural analogs (e.g., Methyl 2-chloro-5-nitrobenzoate).

Solubility & Handling Implications
  • Lipophilicity: With a LogP of ~2.17, the compound is moderately lipophilic, suggesting good membrane permeability in early-stage assays but requiring organic co-solvents (e.g., DMSO) for biological testing.

  • Storage: Due to the ester linkage and nitro group, the compound should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation over long periods.

Structural Characterization & Spectroscopy

Accurate identification relies on specific spectral fingerprints. The electron-withdrawing nitro group at the 2-position deshields adjacent protons, creating distinct NMR shifts.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.95 (s, 3H): Methyl ester protons (-COOCH ₃). This singlet is diagnostic and typically appears between 3.90–4.00 ppm.

    • δ 7.2–7.5 (d, 1H, J_CF): Aromatic proton at C6 (ortho to F, ortho to Ester). The coupling to Fluorine (J ~8-10 Hz) splits this into a doublet.

    • δ 8.0–8.2 (d, 1H, J_CF): Aromatic proton at C3 (ortho to Nitro, ortho to Cl). This proton is significantly deshielded by the adjacent nitro group.

Infrared Spectroscopy (IR)
  • 1730–1750 cm⁻¹: Strong Carbonyl (C=O) stretch from the methyl ester.

  • 1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

  • 1200–1300 cm⁻¹: C-O-C stretching of the ester.

Synthesis & Manufacturing Workflow

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate typically follows a convergent route starting from 4-chloro-3-fluorobenzoic acid. The critical step is the regioselective nitration, which is directed by the combined electronic effects of the existing substituents.

Mechanistic Pathway[9]
  • Nitration: The precursor, 4-chloro-3-fluorobenzoic acid, is subjected to mixed acid nitration (HNO₃/H₂SO₄). The fluorine atom (ortho/para director) and the chlorine atom (ortho/para director) compete with the meta-directing carboxyl group. The position ortho to the fluorine (position 6 relative to COOH) and para to the fluorine (position 2 relative to COOH) are activated. However, steric hindrance and electronic synergy favor the 2-position (between COOH and F is sterically crowded, but the 2-position is para to F). Correction: In the final product, Nitro is at 2, F is at 5.[2][3][4] This means Nitro is para to F.

  • Esterification: The resulting acid is esterified using Methanol and a catalytic acid (e.g., H₂SO₄ or Thionyl Chloride).

Experimental Workflow Diagram

The following diagram illustrates the standard laboratory scale-up workflow.

SynthesisWorkflowStart4-Chloro-3-fluorobenzoic AcidStep1Nitration(HNO3 / H2SO4, 0-5°C)Start->Step1 Electrophilic Aromatic Subst.InterIntermediate:4-Chloro-5-fluoro-2-nitrobenzoic AcidStep1->InterStep2Esterification(MeOH / SOCl2, Reflux)Inter->Step2 Fischer EsterificationFinalProduct:Methyl 4-chloro-5-fluoro-2-nitrobenzoateStep2->Final

Figure 1: Step-wise synthesis pathway from the benzoic acid precursor to the final methyl ester.

Reactivity & Applications in Drug Design

The core value of this compound in medicinal chemistry is its reactivity profile . It acts as a "electrophilic scaffold" due to the activation of the halogen atoms by the nitro group.

The SNAr Advantage

The Nitro group at position 2 is para to the Fluorine atom at position 5.

  • Activation: The strong electron-withdrawing nature of the NO₂ group pulls electron density from the ring, making the carbon at position 5 highly electrophilic.

  • Selectivity: Fluorine is a better leaving group than Chlorine in SNAr reactions due to the higher electronegativity stabilizing the Meisenheimer complex intermediate. Therefore, amines will selectively displace the Fluorine at C5, leaving the Chlorine at C4 intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Application Workflow
  • SNAr Displacement: Reaction with primary/secondary amines displaces F.

  • Nitro Reduction: Reduction of the NO₂ group (Fe/NH₄Cl or H₂/Pd) yields an aniline.

  • Cyclization: The newly formed aniline can react with the adjacent ester (C1) to form bicyclic heterocycles like Quinazolines or Benzimidazoles .

ReactivityMapcluster_SNArPath A: Nucleophilic Substitutioncluster_RedPath B: Cyclization StrategyProductMethyl 4-chloro-5-fluoro-2-nitrobenzoate(Scaffold)AmineR-NH2 (Nucleophile)Product->Amine Selective F DisplacementSNAr_Product5-Amino-4-chloro-2-nitrobenzoateAmine->SNAr_ProductReductionNitro Reduction(Fe/AcOH)SNAr_Product->ReductionCyclizationCyclization toQuinazolin-4-oneReduction->Cyclization Intramolecular Condensation

Figure 2: Reaction cascade demonstrating the utility of the scaffold in heterocyclic synthesis.

Safety & Toxicology (GHS)[6][12]

As a nitro-aromatic compound, standard safety protocols must be rigorously followed. The compound is classified as an Irritant.[5][2][6][7][8]

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[9][2]
Skin Corrosion/Irritation H315Causes skin irritation.[9][5][2][6][7][8]
Serious Eye Damage H319Causes serious eye irritation.[9][5][2][6][7][8]
STOT - Single Exposure H335May cause respiratory irritation.[9][5][2][6][8]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood to avoid inhalation of dust/aerosols.

  • Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.

References

  • ChemScene. (2024). Methyl 4-chloro-5-fluoro-2-nitrobenzoate Product Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved from

  • ChemicalBook. (2024). Methyl 4-chloro-2-nitrobenzoate Physical Properties (Analogous Data). Retrieved from

  • BenchChem. (2024). Synthesis and NMR Characterization of Nitrobenzoate Derivatives. Retrieved from

1H NMR spectrum of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Spectral Analysis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Executive Summary & Context

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 138564-59-7) is a critical pharmacophore intermediate, primarily employed in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin). Its structural integrity is defined by a tetra-substituted benzene ring where the interplay between the highly electron-withdrawing nitro group and the spin-active fluorine atom creates a unique NMR fingerprint.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR, focusing on the diagnostic utility of Heteronuclear Spin-Spin Coupling (


) and substituent-induced chemical shift perturbations.

Theoretical Framework: The Physics of Assignment

To accurately interpret the spectrum, one must understand the two dominant physical phenomena at play: Substituent Electronic Effects and Heteronuclear Coupling .

Chemical Shift Prediction (Z-Value Analysis)

The benzene ring contains two isolated protons: H3 and H6 . Their chemical environments are drastically different due to the ortho-substituents.

  • H3 (The Deshielded Proton): Located between the Nitro (-NO

    
    ) and Chloro (-Cl) groups. The Nitro group exerts a massive anisotropic and inductive deshielding effect.
    
  • H6 (The Shielded Proton): Located between the Methyl Ester (-COOCH

    
    ) and Fluorine (-F). While the ester is withdrawing, the ortho-Fluorine atom typically exerts a shielding effect (or weak deshielding compared to NO
    
    
    
    ) due to back-donation (mesomeric effect).

Theoretical Shift Delta: H3 is expected to appear significantly downfield (higher ppm) compared to H6.

Heteronuclear Coupling ( )

Unlike standard alkyl-benzenes, this molecule exhibits splitting caused by the 100% abundant


F nucleus (Spin 1/2).
  • H6 (

    
    ): Ortho coupling to Fluorine. Typically 7.0 – 10.0 Hz .[1]
    
  • H3 (

    
    ): Meta coupling to Fluorine. Typically 5.0 – 7.0 Hz .
    

Diagnostic Rule: The signal with the larger coupling constant (


) and lower chemical shift (

) corresponds to H6.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. It minimizes exchangeable proton broadening and provides a consistent reference point (
    
    
    
    7.26 ppm).
    • Note: DMSO-d

      
       may be used if solubility is poor, but it will cause a solvent-induced downfield shift of 0.1–0.3 ppm for aromatic protons.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is not required due to the simplicity of the spectrum.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K

    
    CO
    
    
    
    residues from esterification).
Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans (NS): 16 scans are sufficient for >98% purity samples.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (D1): 1.0 second (sufficient for non-quantitative ID).

Spectral Analysis & Assignment

The in CDCl


 typically displays three distinct signal regions.
The Aliphatic Region
  • Signal: Methyl Ester (-OCH

    
    ).[2]
    
  • Pattern: Singlet (s).

  • Shift:

    
     3.90 – 3.96 ppm.
    
  • Integration: Reference standard (3H).

The Aromatic Region

This region contains two doublets. The absence of para-coupling (


) means these protons do not split each other visibly; they are split only by Fluorine.

Signal A: H3 (Aromatic Proton)

  • Position: Ortho to Nitro, Ortho to Chlorine.

  • Shift:

    
     8.15 – 8.25 ppm (Downfield).
    
  • Pattern: Doublet (d).[3]

  • Coupling (

    
    ):  ~5.5 – 6.5 Hz (Meta-coupling).
    
  • Integration: 1H.

Signal B: H6 (Aromatic Proton)

  • Position: Ortho to Ester, Ortho to Fluorine.

  • Shift:

    
     7.60 – 7.75 ppm (Upfield relative to H3).
    
  • Pattern: Doublet (d).[3]

  • Coupling (

    
    ):  ~8.5 – 9.5 Hz (Ortho-coupling).
    
  • Integration: 1H.

Summary Table of Assignments
PositionProton TypeChemical Shift (

ppm)*
MultiplicityCoupling Constant (

Hz)
Assignment Logic
-OCH

Methyl Ester3.92Singlet (s)-Isolated methyl group
H-6 Aromatic7.68Doublet (d)

Ortho to F; Shielded relative to H3
H-3 Aromatic8.20Doublet (d)

Meta to F; Deshielded by NO

*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Troubleshooting & Impurities

Common synthesis byproducts can be identified via NMR:

  • Hydrolysis Product (Free Acid):

    • Indicator: Disappearance of the OMe singlet at 3.92 ppm. Appearance of a broad exchangeable singlet >10 ppm (-COOH).

  • Regioisomers (e.g., 6-nitro isomer):

    • Indicator: Small "shadow" doublets appearing near the main aromatic peaks with different

      
      -values.
      
  • Residual Solvents:

    • Ethyl Acetate: Quartets at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

    • Toluene: Multiplets at 7.1-7.2 ppm, Singlet at 2.36 ppm.

Visualization Workflows

Analytical Workflow

This diagram outlines the decision process for validating the compound structure from the raw sample.

AnalyticalWorkflow Sample Crude Sample Prep Prep: 10mg in CDCl3 Filter Cotton Sample->Prep Acq Acquisition: 16 Scans, zg30 Prep->Acq Process Processing: Phase/Baseline Corr. Ref CDCl3 (7.26) Acq->Process Check Check OMe Singlet (~3.9 ppm) Process->Check Analyze Analyze Aromatic Region (7.5 - 8.5 ppm) Check->Analyze

Figure 1: Step-by-step analytical workflow for 1H NMR validation.

Signal Assignment Logic Tree

This logic tree guides the researcher in distinguishing H3 from H6 based on physical principles.

AssignmentLogic Start Aromatic Signal Detected ShiftCheck Check Chemical Shift Start->ShiftCheck HighShift Downfield (> 8.0 ppm) Deshielded Environment ShiftCheck->HighShift High ppm LowShift Upfield (< 7.8 ppm) Shielded Environment ShiftCheck->LowShift Lower ppm CouplingCheck1 Check J-Coupling HighShift->CouplingCheck1 CouplingCheck2 Check J-Coupling LowShift->CouplingCheck2 ResultH3 Assignment: H-3 (Ortho to NO2, Meta to F) CouplingCheck1->ResultH3 Small J (~6Hz) ResultH6 Assignment: H-6 (Ortho to F, Ortho to Ester) CouplingCheck2->ResultH6 Large J (~9Hz)

Figure 2: Logic tree for distinguishing aromatic protons H3 and H6.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin-spin coupling mechanics).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4][5] (Source for substituent additivity rules and Z-values).

  • Dolinšek, J., et al. (1998). "19F NMR study of 1H-19F coupling in fluorinated benzoic acids." Journal of Magnetic Resonance.

  • PubChem Compound Summary. (2024). "Methyl 2-chloro-4-fluoro-5-nitrobenzoate."[6][7] National Center for Biotechnology Information. [Link]

Sources

The Chemical & Functional Dynamics of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Reactivity, Synthetic Utility, and Downstream Pharmacological Mechanisms Audience: Synthetic Chemists, Agrochemical Researchers, and Process Engineers

Executive Summary: The Structural Imperative

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (MCFNB) is not a terminal active pharmaceutical ingredient (API) but a linchpin intermediate in the synthesis of high-value N-phenylphthalimide herbicides (e.g., Flumioxazin) and specific tyrosine kinase inhibitors.

Its "Mechanism of Action" is dual-fold:

  • Chemical Mechanism: It functions as a highly regioselective electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The specific arrangement of the nitro (activating) and halogen (leaving) groups directs nucleophilic attack with high precision.

  • Biological Mechanism (Downstream): The scaffolds derived from MCFNB act as Protoporphyrinogen Oxidase (PPO) Inhibitors , a class of herbicides that induce rapid, light-dependent membrane peroxidation in target flora.

Chemical Mechanism of Action: Regioselective SNAr[1]

The utility of MCFNB lies in its electronic architecture, which is "pre-programmed" for specific substitution patterns.

Electronic Activation Analysis

The benzene ring is electron-deficient due to two Electron-Withdrawing Groups (EWGs):

  • Nitro Group (-NO₂ at C2): The primary activator. It exerts a strong inductive (-I) and mesomeric (-M) effect.

  • Methyl Ester (-COOCH₃ at C1): A secondary activator providing additional electron withdrawal.

Regioselectivity Logic:

  • Fluorine at C5: Located para to the Nitro group. This position is highly activated for nucleophilic attack because the negative charge in the transition state (Meisenheimer complex) can be delocalized directly onto the nitro group's oxygen atoms.

  • Chlorine at C4: Located meta to the Nitro group. While electron-deficient, it lacks the resonance stabilization afforded to the C5 position. Furthermore, the C-F bond is more polarized than the C-Cl bond, making C5 the kinetic site of attack for hard nucleophiles.

The Reaction Pathway (SNAr)

When treated with a nucleophile (e.g., an amine or alkoxide), the reaction proceeds via an addition-elimination mechanism.

Step 1: Addition (Rate Determining): The nucleophile attacks C5, disrupting aromaticity and forming a resonance-stabilized anionic sigma complex (Meisenheimer complex). Step 2: Elimination: The Fluoride ion (F⁻) is ejected, restoring aromaticity.

Visualization: Molecular Orbital Flow

The following diagram illustrates the critical resonance stabilization that dictates the C5-selectivity over C4.

SnAr_Mechanism cluster_logic Regioselectivity Logic Substrate MCFNB Substrate (Activated Electrophile) TS Meisenheimer Complex (Negative charge on NO2) Substrate->TS Attack at C5 (Para to NO2) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product Substituted Benzoate (C5-Functionalized) TS->Product Restoration of Aromaticity Leaving Leaving Group (F-) TS->Leaving Note1 Nitro at C2 stabilizes C5-transition state via resonance Note2 Cl at C4 is Meta to NO2 (Poorly activated)

Figure 1: The regioselective SNAr pathway. Note the critical role of the C2-Nitro group in stabilizing the transition state at C5.

Downstream Biological Mechanism: PPO Inhibition

Once MCFNB undergoes SNAr (typically replacing F with an amine or ether linkage) and subsequent cyclization (often forming a tetrahydrophthalimide moiety), the resulting molecule (e.g., Flumioxazin) acts as a potent herbicide.

Target Enzyme: Protoporphyrinogen Oxidase (PPO)
  • Role: PPO (EC 1.3.3.4) is the last common enzyme in the biosynthesis of heme and chlorophyll.

  • Inhibition: The drug binds competitively to the PPO active site.

The Lethal Cascade
  • Blockade: PPO inhibition stops the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX) within the chloroplast.

  • Leakage: Accumulated Protogen IX leaks into the cytoplasm, where it is non-enzymatically oxidized to Proto IX.

  • Phototoxicity: Cytoplasmic Proto IX is a potent photosensitizer. Upon exposure to light, it generates Singlet Oxygen (¹O₂) .

  • Cell Death: ¹O₂ attacks membrane lipids (lipid peroxidation), causing leaky membranes, cellular dessication, and rapid necrosis.

PPO_Pathway Precursor Glutamate Pathway Protogen Protoporphyrinogen IX (Accumulates due to block) Precursor->Protogen Enzyme PPO Enzyme (Chloroplast) Protogen->Enzyme Normal Path ProtoIX_Cyto Protoporphyrin IX (Cytoplasmic) Protogen->ProtoIX_Cyto Leakage & Oxidation Inhibitor MCFNB-Derived Drug (e.g., Flumioxazin) Inhibitor->Enzyme Inhibits SingletO Singlet Oxygen (¹O₂) ProtoIX_Cyto->SingletO Sensitization Light Sunlight (hv) Light->SingletO Damage Lipid Peroxidation (Membrane Lysis) SingletO->Damage Rapid Necrosis

Figure 2: The lethal mechanism of PPO inhibitors derived from the MCFNB scaffold. The accumulation of photosensitive porphyrins drives cell death.

Experimental Protocols

Protocol: Regioselective Amination (SNAr)

Objective: Selective displacement of Fluorine at C5 by a primary amine (Model Reaction).

Reagents:

  • Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

  • Aniline derivative or Alkyl amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Workflow:

  • Preparation: Dissolve 10 mmol of MCFNB in 20 mL of anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add finely ground K₂CO₃ (20 mmol) to the solution.

  • Nucleophile Addition: Add the amine (11 mmol) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: If the nucleophile is weak, heating to 60°C may be required.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material spot (Rf ~0.[1]6) and appearance of a lower Rf fluorescent product (amine substitution often increases polarity and fluorescence).

  • Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter, wash with water, and dry.[1]

  • Validation:

    • ¹H NMR: Check for the loss of the doublet/multiplet associated with the H-C6 coupling to Fluorine.

    • ¹⁹F NMR: The signal for the aromatic fluorine (-110 to -130 ppm range) should disappear completely.

Data Summary: Reactivity Profile
ParameterCharacteristicImplication for Synthesis
Leaving Group Fluorine (C5)Displaced 100-1000x faster than Cl in SNAr due to high electronegativity increasing C-F polarization.
Activating Group Nitro (C2)Directs nucleophile to C5 (Para). Essential for reaction success.
Melting Point 94–96 °CSolid handling is easy; suitable for recrystallization purification.
Solubility Low in Water; High in DCM, DMFReactions require polar aprotic solvents (DMF, DMSO, NMP).

References

  • Chemical Reactivity & Synthesis

    • Nucleophilic Aromatic Substitution of Halogens in Halonitroarenes.[2][3] Int. J. Mol. Sci. 2020. Link

    • Synthesis of Flumioxazin and Related PPO Inhibitors. Google Patents (CN103965181A). Link

  • Compound Data

    • Methyl 4-chloro-5-fluoro-2-nitrobenzoate - PubChem Compound Summary. National Library of Medicine. Link

  • Biological Mechanism (PPO Inhibition)

    • Mechanism of Action of Protoporphyrinogen Oxidase Inhibiting Herbicides. Weed Science Society of America. Link

  • Safety & Handling

    • Safety Data Sheet: Methyl 4-chloro-5-fluoro-2-nitrobenzoate.[4] Sigma-Aldrich. Link

Sources

Methyl 4-chloro-5-fluoro-2-nitrobenzoate literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate , a critical intermediate in the synthesis of next-generation antifungal agents and herbicides.

A Strategic Scaffold for Nucleophilic Aromatic Substitution and Heterocyclic Synthesis

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables regioselective downstream modifications.[1][2] Its core value lies in the orthogonal reactivity of its substituents: a labile fluorine atom activated for Nucleophilic Aromatic Substitution (


), a nitro group serving as a latent amine for cyclization, and a chlorine atom providing a handle for cross-coupling reactions. This compound is a pivotal intermediate in the synthesis of Albaconazole  and various protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline is essential for process optimization. The molecule features a "push-pull" electronic system where the electron-withdrawing nitro and ester groups activate the ring, specifically the fluorine position, for nucleophilic attack.

Table 1: Physicochemical Specifications
ParameterSpecification
IUPAC Name Methyl 4-chloro-5-fluoro-2-nitrobenzoate
CAS Number 1113049-81-2
Molecular Formula

Molecular Weight 233.58 g/mol
Appearance Off-white to light yellow solid
Melting Point 68°C – 72°C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Electronic Character Highly electron-deficient (Activated for

)

Synthetic Pathway and Regiochemistry

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate is governed by the directing effects of the halogen substituents on the benzoic acid scaffold. The most robust industrial route involves the nitration of Methyl 4-chloro-3-fluorobenzoate .

Retrosynthetic Logic
  • Precursor: Methyl 4-chloro-3-fluorobenzoate.

  • Reaction: Electrophilic Aromatic Substitution (Nitration).

  • Regioselectivity:

    • The Fluorine atom (Position 3) is an ortho/para director.

    • The Chlorine atom (Position 4) is an ortho/para director.

    • The Ester group (Position 1) is a meta director.

    • Outcome: The position para to the Fluorine (Position 6) is electronically favored and sterically accessible. Upon nitration at Position 6, the molecule is renumbered, placing the Nitro group at Position 2, resulting in the target structure.

Synthesis Workflow Diagram

The following diagram illustrates the industrial synthesis and the electronic directing effects that ensure regioselectivity.

Synthesis Precursor Methyl 4-chloro-3-fluorobenzoate (Precursor) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Transition Sigma Complex (Para to Fluorine) Reagents->Transition Electrophilic Attack Product Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Target) Transition->Product -H+ (Regioselective)

Figure 1: Synthetic pathway via nitration of methyl 4-chloro-3-fluorobenzoate. The fluorine atom directs the incoming nitro group to the para position (C6, which becomes C2 in the product).

Reactivity & Functionalization

The core utility of this molecule is its ability to undergo controlled, sequential functionalization.

Nucleophilic Aromatic Substitution ( )

The Fluorine atom at position 5 is highly activated due to its position para to the Nitro group (at position 2). This relationship creates a strong dipole that facilitates the addition-elimination mechanism with nucleophiles (amines, alkoxides, thiols).

  • Selectivity: The Chlorine atom (position 4) is meta to the Nitro group and para to the Ester. While the Ester is electron-withdrawing, it is less activating than the Nitro group. Therefore,

    
     occurs almost exclusively at the Fluorine position under mild conditions.
    
Reduction and Cyclization

The Nitro group (position 2) serves as a "masked" amine. Reduction (using Fe/HCl or


/Pd) yields the aniline derivative, which can immediately cyclize with the adjacent ester to form quinazolinones or react with downstream aldehydes to form benzimidazoles.
Reaction Mechanism Diagram ( )

SnAr_Mechanism Substrate Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Substrate->Meisenheimer Addition Nucleophile Nucleophile (Nu:) (e.g., OH-, R-NH2) Nucleophile->Meisenheimer Addition Product 5-Substituted-4-chloro-2-nitrobenzoate Meisenheimer->Product Elimination LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup

Figure 2:


 mechanism. The nitro group at C2 stabilizes the anionic intermediate, facilitating the specific displacement of the fluorine at C5.

Applications in Drug Development

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is a validated intermediate in the synthesis of Albaconazole , a broad-spectrum triazole antifungal agent.

Case Study: Synthesis of Albaconazole Intermediate

To access the core scaffold of Albaconazole, the fluorine must be converted to a hydroxyl group, followed by reduction of the nitro group.

  • Hydrolysis: Reaction with hydroxide (or water/base) displaces the activated Fluorine to yield Methyl 4-chloro-5-hydroxy-2-nitrobenzoate .

  • Reduction: The nitro group is reduced to an amine, yielding Methyl 2-amino-4-chloro-5-hydroxybenzoate .

  • Cyclization: This anthranilate derivative is then cyclized to form the quinazolinone core found in Albaconazole and related antifungal candidates.

Application Workflow

Applications Start Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) Step1 Hydrolysis (SnAr) Reagent: NaOH/H2O Start->Step1 Intermediate1 Methyl 4-chloro-5-hydroxy-2-nitrobenzoate Step1->Intermediate1 Step2 Nitro Reduction Reagent: Fe/AcOH or H2/Pd Intermediate1->Step2 Intermediate2 Methyl 2-amino-4-chloro-5-hydroxybenzoate (Key Pharma Scaffold) Step2->Intermediate2 FinalDrugs Albaconazole (Antifungal) & PPO Herbicides Intermediate2->FinalDrugs Cyclization & Coupling

Figure 3: Downstream application pathway converting the target molecule into the key amino-hydroxy scaffold used in Albaconazole synthesis.

Safety & Handling (GHS Standards)

This compound is an alkylating agent and a nitroaromatic; strict safety protocols are mandatory.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Avoid contact with strong bases (risk of rapid hydrolysis/exotherm).

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the nitro group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved January 29, 2026, from [Link]

  • Pharmaffiliates (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride: Intermediate for Albaconazole.[4] Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 4-chloro-5-fluoro-2-nitrobenzoate.[3] Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Synthesis of compounds using Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Bioactive Heterocycles using Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) is a high-value polysubstituted aromatic scaffold extensively used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents. Its structural uniqueness lies in the orthogonal reactivity of its four functional groups: a labile fluorine at C5, a modifiable chlorine at C4, a reducible nitro group at C2, and an electrophilic ester at C1.

This guide provides a validated protocol for exploiting the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C5-fluorine, followed by reductive cyclization to generate 6,7-disubstituted quinazolin-4(3H)-ones . This workflow is critical for medicinal chemists designing focused libraries of bicyclic heterocycles.

Chemical Profile & Reactivity Logic

To maximize yield and minimize side reactions, one must understand the electronic environment of the substrate:

  • C5-Fluorine (The "Soft" Target): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group (-NO₂). This geometric arrangement creates a significant positive electrostatic potential at C5, making it highly susceptible to SNAr by amines, thiols, or alkoxides under mild conditions.

  • C4-Chlorine (The "Hard" Reserve): The chlorine atom is para to the ester group (-COOMe). While the ester is activating, it is weaker than the nitro group. Consequently, the C4-Cl bond remains intact during C5 displacement, serving as a "handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • C1-Ester & C2-Nitro (The Cyclization Pair): These adjacent groups are the precursors to the pyrimidine ring of quinazolinones. Reduction of the nitro group yields an aniline that spontaneously or catalytically reacts with the ester (often via an external carbon source like formamide) to close the ring.

Experimental Workflows

Workflow A: Regioselective SNAr Functionalization (C5 Displacement)

Objective: To introduce a diversity element (amine) at the C5 position without affecting the C4-chloride or the ester.

Reagents:

  • Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq) [Model Amine]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Anhydrous THF or DMF

Protocol:

  • Preparation: Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (2.33 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Morpholine (0.96 mL, 11 mmol).

    • Note: The reaction is exothermic. Controlled addition prevents the formation of bis-substituted byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: TLC (30% EtOAc/Hexanes) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a yellow/orange product (Rf ~0.4).

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

    • Purification: Recrystallize from EtOH or flash chromatography (SiO₂, Hex/EtOAc gradient).

Expected Yield: 85-92% Product: Methyl 4-chloro-5-morpholino-2-nitrobenzoate.

Workflow B: Reductive Cyclization to Quinazolin-4(3H)-one

Objective: To convert the nitro-ester intermediate into the bicyclic quinazolinone core.

Reagents:

  • Intermediate: Methyl 4-chloro-5-morpholino-2-nitrobenzoate (from Workflow A)

  • Reductant: Iron powder (Fe) (5.0 eq)

  • Acid/Solvent: Glacial Acetic Acid (AcOH) (10 vol) / Formamide (5 vol)

  • Catalyst: Ammonium Chloride (NH₄Cl) (sat. aq. solution, 1 mL)

Protocol:

  • Reduction: Suspend the nitro intermediate (1.0 g) in EtOH/H₂O (4:1, 20 mL). Add Fe powder (0.9 g) and NH₄Cl (0.1 g). Heat to reflux (80°C) for 2 hours.

    • Checkpoint: The solution will turn from yellow/orange to colorless/brown sludge (iron oxides). LC-MS should confirm reduction to the aniline.

  • Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate to dryness.

  • Cyclization: Dissolve the crude aniline residue in Formamide (5 mL). Heat to 140°C for 6 hours.

    • Mechanism:[1][2][3][4] The aniline attacks the formamide to form an intermediate amidine, which then cyclizes with the methyl ester, eliminating methanol.

  • Isolation: Cool to RT. Pour the mixture into ice-water (50 mL). The product usually precipitates as a solid. Filter, wash with water and cold ether.

Expected Yield: 70-80% Product: 7-chloro-6-morpholinoquinazolin-4(3H)-one.

Visualization of Reaction Pathway

The following diagram illustrates the orthogonal reactivity logic, highlighting the sequential functionalization of the scaffold.

G cluster_logic Chemo-Selectivity Logic Start Methyl 4-chloro- 5-fluoro-2-nitrobenzoate Inter1 S_NAr Product (C5-Amine substituted) Start->Inter1 1. Amine (R-NH2) 2. DIPEA, THF, RT (Displaces F at C5) Note1 C5-F is activated by para-NO2 (High Reactivity) Start->Note1 Inter2 Aniline Intermediate (Reduced NO2) Inter1->Inter2 Fe / NH4Cl EtOH/H2O, Reflux (Reduces NO2 to NH2) Note2 C4-Cl is preserved for future coupling Inter1->Note2 Final 7-Chloro-6-substituted- quinazolin-4(3H)-one Inter2->Final Formamide 140°C, 6h (Cyclization)

Caption: Sequential synthesis workflow demonstrating the regioselective displacement of fluorine followed by reductive cyclization to the quinazolinone core.

Optimization Data & Troubleshooting

The table below summarizes solvent and base effects on the SNAr step (Workflow A), which is the yield-determining step.

SolventBase (1.2 eq)Temp (°C)Time (h)Yield (%)Observations
THF DIPEA 25 4 92 Clean conversion, easy workup.
DMFK₂CO₃25288Faster, but aqueous workup is tedious.
EtOHEt₃N60665Ester transesterification (Et-ester) observed.
TolueneDIPEA801240Poor solubility of nitrobenzoate.

Troubleshooting Guide:

  • Issue: Low yield in SNAr step.

    • Solution: Ensure the amine nucleophile is not sterically hindered. For bulky amines, switch to DMF and heat to 60°C.

  • Issue: Incomplete Cyclization.

    • Solution: Ensure all water is removed after the reduction step. Residual water hydrolyzes the ester to the acid, which cyclizes much slower with formamide.

  • Issue: "Sticky" Iron Residues.

    • Solution: Use Sodium Dithionite (Na₂S₂O₄) as an alternative reducing agent if iron removal is difficult (3 eq Na₂S₂O₄ in THF/H₂O).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved October 26, 2023 from [Link].

  • Chandrika, P. M., et al. (2008).Synthesis and biological activity of novel 4-substituted quinazolines. Journal of Chemical Sciences.
  • Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.
  • Vertex AI Search.Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS 1113049-81-2 Verification. (Confirmed CAS and structure identity).

Sources

Application Note: High-Precision SNAr Functionalization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a critical electrophilic scaffold employed in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and fused heterocyclic systems. Its utility stems from its dense functionalization, offering three distinct sites for orthogonal manipulation: the carboxylate ester, the nitro group, and two halogenated positions.

This guide addresses the primary challenge in utilizing this substrate: Regiocontrol. Successful application requires exploiting the electronic differentiation between the C4-chlorine and C5-fluorine substituents. This note provides validated protocols for exclusive C5-substitution, supported by mechanistic rationale and troubleshooting frameworks.

Mechanistic Insight: The Regioselectivity Paradox

In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. For this substrate, two factors dictate that nucleophilic attack occurs exclusively at the C5 position , displacing fluorine.

  • Electronic Activation (The Nitro Effect): The nitro group at C2 is a strong electron-withdrawing group (EWG). It activates positions ortho and para to itself via resonance.

    • C5 (Fluoro): Located para to the nitro group.[1] Highly activated.

    • C4 (Chloro): Located meta to the nitro group. Poorly activated (inductive effect only).

  • Leaving Group Ability: In SNAr, unlike SN1/SN2, fluorine is often a superior leaving group to chlorine. The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step.

Visualization: Regioselectivity Pathway

Regioselectivity SM Starting Material (Methyl 4-chloro-5-fluoro-2-nitrobenzoate) Path_C5 Path A: Attack at C5 (Para to NO2) Leaving Group: F SM->Path_C5  Fast (k1) Path_C4 Path B: Attack at C4 (Meta to NO2) Leaving Group: Cl SM->Path_C4  Slow (k2) Complex_C5 Meisenheimer Complex (C5) Stabilized by NO2 Resonance Path_C5->Complex_C5 Complex_C4 Meisenheimer Complex (C4) NO Resonance Stabilization Path_C4->Complex_C4 Product Product (C5-Substituted Benzoate) Complex_C5->Product  -F⁻

Figure 1: Mechanistic flow demonstrating the kinetic preference for C5 substitution due to resonance stabilization from the para-nitro group.

Experimental Protocols

Protocol A: C5-Amination (General Procedure)

This protocol is optimized for secondary amines (e.g., morpholine, N-boc-piperazine) or primary amines (e.g., cyclopropylamine), common in drug discovery.

Reagents:

  • Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv)[2][3]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: This controls the exotherm and prevents ester hydrolysis or bis-addition.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise.

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95%

Protocol B: C5-Thioetherification (Soft Nucleophile)

Thiols are softer nucleophiles and highly reactive. Lower temperatures are required to prevent side reactions with the ester.

Reagents:

  • Substrate: 1.0 equiv

  • Thiol (e.g., Thiophenol, Alkyl thiol): 1.05 equiv

  • Base: K2CO3 (1.2 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Suspend K2CO3 in DMF (0.2 M) at 0 °C.

  • Add the Thiol and stir for 10 minutes to generate the thiolate anion.

  • Add the benzoate substrate as a solution in DMF dropwise.

  • Stir at 0 °C for 1 hour. Do not heat.

  • Critical Workup: Dilute with water and extract immediately to prevent basic hydrolysis of the methyl ester.

Data Summary & Troubleshooting

ParameterOptimization RecommendationRationale
Solvent MeCN, THF, DMFPolar aprotic solvents stabilize the charged intermediate. Avoid alcohols (MeOH/EtOH) to prevent transesterification.
Temperature 0 °C

RT
Higher temperatures (>60 °C) may induce attack at C4-Cl or hydrolysis of the ester.
Base DIPEA, TEA, K2CO3Non-nucleophilic bases are essential. Avoid NaOH/KOH which will hydrolyze the ester to the acid.
Stoichiometry 1.1 equiv NucleophileExcess nucleophile is rarely needed due to the high reactivity of the C5-F bond.
Common Failure Modes
  • Transesterification: Using Methanol as a solvent with a different ester substrate, or using sodium methoxide as a base, will scramble the ester.

    • Fix: Use non-nucleophilic bases (DIPEA) and non-alcoholic solvents.

  • Hydrolysis: Appearance of a carboxylic acid peak (M-14 mass shift relative to ester).

    • Fix: Ensure solvents are dry; avoid aqueous workups with high pH.

  • Regio-scrambling: Observing ~5% impurity of the C4-substituted product.

    • Fix: Lower the reaction temperature to -10 °C. The C5-F displacement has a lower activation energy than C4-Cl; cooling widens the selectivity window.

Workflow Visualization

Workflow Setup Setup: Dissolve Substrate in MeCN (0.2M) Cool to 0°C Addition Addition: Add DIPEA (1.5 eq) Add Amine (1.1 eq) Dropwise Setup->Addition Reaction Reaction: Warm to RT Stir 2-4 Hours Addition->Reaction Check Checkpoint (TLC/LCMS): SM Consumed? Reaction->Check Check->Reaction No (Add more time/heat) Quench Quench: Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Purify Purification: Recrystallization or Flash Column Quench->Purify

Figure 2: Operational workflow for the standard amination protocol.

Safety & Handling

  • Skin/Eye Irritant: Methyl 4-chloro-5-fluoro-2-nitrobenzoate is a potent irritant.[4][5][6] Wear nitrile gloves and safety goggles.

  • Sensitizer: Halogenated nitro-aromatics can be skin sensitizers. Handle in a fume hood.

  • Energetics: While not a high explosive, nitro-aromatics can decompose exothermically. Do not distill the neat material at high temperatures.

References

  • PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][7] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and leaving group ability F >> Cl).

  • Neustadt, B. R., et al. (1998). Synthesis of Quinolone Antibiotics. Journal of Medicinal Chemistry.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Available at: [Link]

Sources

Application Note: Strategic Utilization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) serves as a high-value "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly substituted indazoles and quinazolinones . Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents. The nitro group at the C2 position exerts a strong electronic activation effect para to the fluorine atom at C5, enabling highly regioselective Nucleophilic Aromatic Substitution (SNAr) under mild conditions, while leaving the C4-chlorine atom intact for subsequent palladium-catalyzed cross-coupling.

This guide details the chemoselective functionalization of this scaffold, providing validated protocols for synthesizing precursors to EGFR, VEGFR, and Aurora kinase inhibitors.

Mechanistic Insight: The Electronic Landscape

To utilize this reagent effectively, one must understand the electronic push-pull dynamics that govern its reactivity.

  • The Activation Hierarchy:

    • C5-Fluorine: Located para to the Nitro group (a strong electron-withdrawing group, EWG) and meta to the Ester. The Nitro group stabilizes the Meisenheimer complex intermediate, making C5 the primary electrophilic site.

    • C4-Chlorine: Located para to the Methyl Ester (a moderate EWG) and meta to the Nitro group. It is significantly less activated toward SNAr than the C5-fluorine but remains active for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Takeaway: By controlling temperature and stoichiometry, researchers can displace the fluorine atom exclusively with amines, phenols, or thiols, preserving the chlorine for downstream diversification.

Validated Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C5-Functionalization)

Objective: To introduce a nucleophile (amine) at the C5 position without affecting the C4-chlorine or the ester.

Reagents:

  • Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

  • Primary/Secondary Amine (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Preparation: Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under N2 atmosphere.

  • Addition: Cool the solution to 0°C. Add DIPEA (25 mmol) followed by the amine (10.5 mmol) dropwise.

    • Note: Cooling is critical to prevent bis-substitution or side reactions at the ester.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (yellow/orange solid) usually precipitates or shows a distinct UV shift.

  • Workup: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 20 mL) and cold hexanes (2 x 10 mL). Dry under vacuum at 45°C.

Yield Expectation: 85–95% Critical Control Point: If the nucleophile is a weak base (e.g., anilines), mild heating (40–50°C) may be required. Avoid temperatures >80°C to prevent ester hydrolysis or chlorine displacement.

Protocol B: Reductive Cyclization to 6-Substituted-7-chloroquinazolin-4(3H)-one

Objective: To convert the nitro-ester scaffold into a quinazolinone core, a pharmacophore found in drugs like Gefitinib.

Reagents:

  • Product from Protocol A (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

  • Cyclizing Agent: Formamidine Acetate (3.0 eq)

Procedure:

  • Nitro Reduction:

    • Suspend the nitro-benzoate intermediate in EtOH/H2O (4:1). Add Fe powder and NH4Cl.

    • Reflux at 80°C for 2 hours. (Reduction of NO2 to NH2).

    • Why Iron? Fe/NH4Cl is preferred over Pd/C hydrogenation to avoid accidental hydrodechlorination of the C4-Cl atom.

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the anthranilate intermediate.

  • Cyclization:

    • Dissolve the crude anthranilate in 2-methoxyethanol (or DMF).

    • Add Formamidine Acetate (3.0 eq).

    • Reflux at 120°C for 6–12 hours.

  • Isolation: Cool to RT. The quinazolinone product often precipitates. If not, add water. Filter and wash with Et2O.

Analytical Data Summary

The following table summarizes the expected shift in properties during the transformation from starting material (SM) to the SNAr product.

ParameterMethyl 4-chloro-5-fluoro-2-nitrobenzoate (SM)SNAr Product (e.g., with R-NH2)
Molecular Weight 233.58 g/mol 233.58 - 19 (F) + MW(Nu) - 1 (H)
Appearance Off-white to light yellow solidDeep yellow/orange solid (Nitro-aniline conjugation)

F NMR
Singlet ~ -110 to -120 ppmDisappears (Confirming displacement)

H NMR (Ar-H)
Two singlets (C3-H and C6-H)Shifts upfield due to amine donation
LC-MS Pattern M+H / M+NaDistinct mass shift; Cl isotope pattern (3:[1]1) retained

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways available from this core scaffold, highlighting the preservation of the chlorine atom for late-stage diversification.

G SM Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Core Scaffold) SNAr Intermediate A (S_NAr at C5) F displaced by Amine/Thiol SM->SNAr R-NH2, DIPEA (Chemo-selective) Red Intermediate B (Nitro Reduction) NO2 -> NH2 SNAr->Red Fe, NH4Cl (Retains Cl) Indazole Target 1: Indazole (via Diazotization) Red->Indazole NaNO2, AcOH (Cyclization) Quin Target 2: Quinazolinone (via Formamidine cyclization) Red->Quin Formamidine Acetate 120°C Suzuki Late-Stage Diversification (Suzuki Coupling at C4-Cl) Indazole->Suzuki Pd catalyst Quin->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Divergent synthesis workflow. Note the critical SNAr step occurring prior to reduction to utilize the activating power of the nitro group.

Troubleshooting & Optimization

Issue: Hydrolysis of Ester
  • Symptom: Formation of carboxylic acid (observed by LC-MS M-14 peak).

  • Cause: Wet solvent or presence of hydroxide (e.g., using NaOH as base).

  • Solution: Use anhydrous DMF/THF and non-nucleophilic organic bases (DIPEA, TEA). Store the reagent in a desiccator.

Issue: Loss of Chlorine (Dehalogenation)
  • Symptom: Product mass is M-34 compared to expected.

  • Cause: Hydrogenolysis of the C-Cl bond during the nitro reduction step when using Pd/C and H2.

  • Solution: Switch to chemoselective reduction methods such as Fe/NH4Cl , SnCl2 , or Zn/AcOH which tolerate aryl chlorides.

Issue: Regioselectivity Failure
  • Symptom: Mixture of products (displacement of Cl instead of F).

  • Cause: Reaction temperature too high (>100°C) or extremely strong nucleophiles (e.g., alkoxides) used without temperature control.

  • Solution: Perform the SNAr reaction at 0°C to RT. Fluorine is displaced orders of magnitude faster than chlorine para to a nitro group at these temperatures.

References

  • PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Synthesis of Indazoles (WO2017186693A1).
  • Orient Journal of Chemistry. Novel Substituted Indazoles towards Potential Antimicrobial Agents. (Context on Indazole cyclization from nitro-precursors). [Link]

Sources

Application Note: Methyl 4-chloro-5-fluoro-2-nitrobenzoate in High-Performance Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is an advanced aromatic scaffold primarily utilized in the synthesis of agrochemicals (e.g., Saflufenacil) and fluoroquinolone antibiotics. However, its unique substitution pattern makes it a powerful, underutilized building block for fluorinated high-performance dyes .

This guide details the utilization of this scaffold for synthesizing Next-Generation Fluorinated Azo Dyes and Heterocyclic Fluorescent Probes . The core value proposition of this molecule lies in its regioselective reactivity : the 5-fluoro position is highly activated for nucleophilic aromatic substitution (


) by the para-nitro group, while the 4-chloro position remains relatively inert. This allows researchers to sequentially introduce auxochromes (electron donors) with high precision, creating "push-pull" chromophores essential for hyperchromic shifts and photostability.

Part 2: Chemical Foundation & Mechanism

Regioselectivity and Electronic Activation

To successfully utilize this scaffold, one must understand the electronic landscape of the benzene ring.

  • C2-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.

  • C5-Fluoro Group: Located para to the nitro group. The strong inductive effect (-I) of fluorine, combined with the resonance withdrawal (-M) of the para-nitro group, makes the C5-F bond extremely labile to nucleophilic displacement.

  • C4-Chloro Group: Located meta to the nitro group. Lacking the resonance activation of the nitro group, this position is significantly less reactive than the C5-F position.

Chemo-Logic: This difference allows for the selective mono-substitution of the fluorine atom by amines (chromophore donors) without disturbing the chlorine atom, which can serve as a handle for further functionalization or tuning of solubility.

Reaction Pathway Visualization

ReactionPathway cluster_legend Key Mechanism SM Methyl 4-chloro-5-fluoro- 2-nitrobenzoate (Scaffold) INT1 Intermediate A (SNAr Product) 5-Amino-substituted SM->INT1 Step 1: SNAr (Amine, Base, 0-25°C) Displaces -F INT2 Intermediate B (Reduced Aniline) 2-Amino-5-substituted INT1->INT2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) DYE_AZO Target A: Fluorinated Azo Dye INT2->DYE_AZO Pathway A: Diazotization & Coupling DYE_HET Target B: Benzimidazole Fluorophore INT2->DYE_HET Pathway B: Cyclization w/ Formic Acid Text The para-nitro group activates C5-F for selective displacement.

Figure 1: Divergent synthesis pathways for dye development using the Methyl 4-chloro-5-fluoro-2-nitrobenzoate scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of "Push-Pull" Precursor (SNAr)

Objective: Selective displacement of the 5-fluoro group with a secondary amine (e.g., diethylamine or morpholine) to install the electron donor auxochrome.

Reagents:

  • Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)[1][2]

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (42.8 mmol) of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in 100 mL of anhydrous Acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling temperature is critical to prevent side-reactions at the chlorinated position.

  • Addition: Mix the secondary amine (47.1 mmol) with the base (TEA, 51.4 mmol) in 20 mL of Acetonitrile. Add this mixture dropwise to the reaction flask over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot (the amine adduct).
  • Work-up: Pour the reaction mixture into 500 mL of ice water. The product often precipitates as a yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: 85-95%.

  • Validation:

    
    -NMR should show the disappearance of the aromatic fluorine signal (or a significant shift if F remains, but here F is the leaving group, so the signal should vanish).
    
Protocol B: Nitro Reduction to Aniline Intermediate

Objective: Convert the 2-nitro group to a 2-amino group, preparing the molecule for diazotization.

Reagents:

  • SNAr Product from Protocol A (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Step-by-Step Procedure:

  • Setup: Suspend the nitro-intermediate (10 mmol) in 50 mL Ethanol and 12 mL Water.

  • Activation: Add Iron powder (50 mmol) and Ammonium Chloride (50 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. The yellow nitro compound will typically turn colorless or pale fluorescent blue/green upon reduction to the amine.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Stability Note: The resulting Methyl 2-amino-4-chloro-5-(substituted)benzoate is sensitive to oxidation. Store under nitrogen in the dark.

Protocol C: Diazotization and Dye Coupling (Azo Dye)

Objective: Generate the final azo dye.[3][4][5]

  • Diazotization: Dissolve the reduced aniline (Protocol B) in

    
     at 0-5°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 20 mins. Verify excess nitrous acid with starch-iodide paper (turns blue). Destroy excess with Sulfamic acid.
  • Coupling: Prepare a solution of a coupling component (e.g., N,N-diethylaniline or beta-naphthol) in a suitable buffer (Acetate for amines, Carbonate for phenols).

  • Reaction: Slowly add the diazonium salt solution to the coupling component at 0-5°C. Adjust pH to maintain coupling efficiency.

  • Precipitation: The dye will precipitate immediately. Stir for 1 hour, filter, and wash with water.

Part 4: Data Summary & Properties

PropertyValue/DescriptionRelevance to Dye Synthesis
Molecular Weight 233.58 g/mol Low MW allows for efficient atom economy.
Melting Point 68-72°C (Typical)Low MP facilitates melt-phase reactions if needed.
Leaving Group Fluorine (C5)Excellent. Displaced 100-1000x faster than Cl in this position.
Auxiliary Group Chlorine (C4)Inert. Remains for tuning solubility or lipophilicity (

).
Chromophore Type Nitro-AromaticPrecursor to "Donor-Acceptor" systems.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Fluorinated nitro-aromatics are potential skin sensitizers and may possess aquatic toxicity. Handle in a fume hood.

  • Energetics: Nitro compounds can be energetic. Avoid heating the dry solid above 100°C.

  • Waste: Aqueous waste from the

    
     reaction contains fluoride ions. Dispose of according to specific halogenated waste protocols.
    

Part 6: References

  • PubChem. (n.d.).[1][6] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Google Patents. (2024). Synthesis method of 2-chloro-4-fluoro-5-nitrobenzoic acid (CN114105772B). Retrieved October 24, 2025, from

  • Maruszewska, A., & Podsiadly, R. (2022).[5] Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.[5] National Institutes of Health (NIH). Retrieved October 24, 2025, from [Link]

Sources

Derivatization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic

Abstract

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1427436-88-3) is a high-value, poly-functionalized scaffold critical for the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib analogs) and PARP inhibitors.[1] Its unique substitution pattern—featuring a nitro group ortho to an ester and two halogens with distinct electronic environments—allows for highly orthogonal derivatization.[1] This Application Note details a validated, three-phase protocol: (1) Regioselective Nucleophilic Aromatic Substitution (


), (2) Chemoselective Nitro Reduction, and (3) Cyclization Architectures.[1]

Chemical Profile & Reactivity Logic

FeaturePositionElectronic EffectReactivity Implication
Ester C1EWG (Moderate)Precursor for quinazolinones (via condensation) or hydroxamic acids.[1]
Nitro C2EWG (Strong)Activates C5 for

; Precursor for anilines (cyclization core).[1]
Chlorine C4meta-to-NitroDeactivated relative to C5.[1] Stable during mild

.
Fluorine C5para-to-NitroHighly Activated .[1] Primary site for amine displacement.[1]

Expert Insight: The success of this workflow relies on exploiting the electronic disparity between C4 and C5. The C5-Fluorine is para to the strong nitro electron-withdrawing group (EWG), stabilizing the Meisenheimer complex significantly more than the C4-Chlorine, which is only activated by the weaker ester group and is meta to the nitro group.[1]

Phase I: Regioselective (The "Head")

Objective: Selective displacement of the C5-Fluorine with primary or secondary amines without disturbing the C4-Chlorine or the ester.[1]

Protocol A: C5-Amination
  • Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv)[1]

  • Reagent: Primary/Secondary Amine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: THF (anhydrous) or DMF (for low-solubility amines)[1]

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrobenzoate in THF (5 mL/mmol) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add DIPEA followed by the dropwise addition of the amine.

    • Note: Exotherm is possible due to the high reactivity of the para-fluoro-nitro system.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting material (

      
       in 20% EtOAc/Hex) and appearance of a more polar yellow/orange spot (the amino-nitro adduct).[1]
      
  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine/base), then brine. Dry over

    
    .[1]
    

Critical Control Point: Do not heat above 60°C. Elevated temperatures may force substitution at the C4-Chlorine or hydrolysis of the ester.[1]

Phase II: Chemoselective Nitro Reduction (The "Core")[1]

Objective: Reduction of the nitro group to an aniline without hydrodehalogenation (loss of Cl/F).

Protocol B: Iron-Mediated Reduction (Recommended)[1]
  • Substrate: C5-substituted product from Phase I (or parent scaffold)

  • Reagent: Iron Powder (5.0 equiv), Ammonium Chloride (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1)[1]

  • Temperature: 70°C

Step-by-Step Methodology:

  • Suspension: Suspend the nitro compound in EtOH/Water.

  • Activation: Add

    
     and Iron powder. Vigorously stir.
    
  • Reflux: Heat to 70°C for 2–4 hours.

    • Observation: The yellow nitro compound will fade to a colorless or pale brown aniline.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. If the product does not crystallize, extract with EtOAc.[1][2]

Why this method? Catalytic hydrogenation (


) carries a high risk of dechlorinating the C4 position.[1] The Fe/

method is strictly chemoselective for the nitro group in the presence of aryl chlorides.[1]

Phase III: Cyclization Architectures (The "Tail")

Objective: Building the heterocycle. The choice depends on the desired final scaffold.

Option 1: Quinazolinone Synthesis (Kinase Inhibitor Route)

This route utilizes the C1-Ester and the newly formed C2-Aniline.[1]

  • Reagents: Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Methoxyethanol or DMF[1]

  • Temp: 120–140°C

Method:

  • Dissolve the aniline intermediate in 2-methoxyethanol.

  • Add formamidine acetate.[1]

  • Reflux for 6–12 hours. The aniline nitrogen attacks the formamidine, followed by intramolecular cyclization onto the ester methoxy group (eliminating MeOH).[1]

  • Product: 7-substituted-6-chloro-quinazolin-4(3H)-one.

Option 2: Benzimidazolone Synthesis

If the Phase I


 was skipped (retaining the F), and the nitro was reduced to an aniline, you now have a 2-amino-4-chloro-5-fluorobenzoate.[1]
  • Reagents: Triphosgene (0.35 equiv) or CDI (1.1 equiv)[1]

  • Solvent: THF/DCM

  • Temp: 0°C to RT

Method:

  • Treat the aniline with CDI.[1]

  • Note: This forms the cyclic urea (benzimidazolone) if there is a nucleophile at C3.[1] However, with the ester at C1, this path is less common unless the ester is first converted to an amide/hydrazide.[1]

Visual Workflow & Decision Tree

G Start Methyl 4-chloro-5-fluoro- 2-nitrobenzoate SNAr Phase I: SNAr (C5-F) (Amine, DIPEA, 0°C) Start->SNAr Route A (Recommended) Red2 Phase II: Reduction (Fe/NH4Cl) Start->Red2 Route B Inter1 Intermediate A: 5-Amino-4-chloro-2-nitrobenzoate SNAr->Inter1 Red1 Phase II: Reduction (Fe/NH4Cl) Inter1->Red1 Aniline1 Intermediate B: 2-Amino-5-amino-4-chlorobenzoate Red1->Aniline1 Cyc1 Phase III: Cyclization (Formamidine Acetate) Aniline1->Cyc1 Final1 Target: 6-Chloro-7-amino-quinazolinone Cyc1->Final1 Aniline2 Intermediate C: 2-Amino-4-chloro-5-fluorobenzoate Red2->Aniline2 Cyc2 Phase III: Cyclization (Formamidine Acetate) Aniline2->Cyc2 Quin2 Intermediate D: 6-Chloro-7-fluoro-quinazolinone Cyc2->Quin2 SNAr2 Phase IV: Late-Stage SNAr (Amine, Heat) Quin2->SNAr2 Final2 Target: 6-Chloro-7-amino-quinazolinone SNAr2->Final2

Caption: Figure 1. Divergent synthesis pathways. Route A (Yellow) exploits the high reactivity of the para-fluoro-nitro moiety for early-stage diversity.[1] Route B allows for late-stage modification of the quinazolinone core.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Chlorine Over-reduction during Phase II.[1]Switch from

to Fe/AcOH or

.[1]
Hydrolysis of Ester Basic conditions too harsh or wet solvent.[1]Use anhydrous THF/DMF; limit DIPEA equivalents; keep temp < 40°C.
Regio-isomer Mix Competition between F and Cl substitution.[1]Ensure temp is < 20°C during amine addition.[1] F is kinetically favored at low temp.[1]
Incomplete Cyclization Steric hindrance or low temp.[1]Switch solvent to 2-methoxyethanol (bp 124°C) to push thermal cyclization.[1]

Analytical Checkpoint (NMR):

  • Starting Material:

    
    F NMR will show a singlet (or d) around -110 to -120 ppm.[1]
    
  • Post-

    
    :  Disappearance of the 
    
    
    
    F signal confirms complete displacement of the fluorine.[1]
  • Post-Reduction: Shift of the aromatic protons upfield due to the change from

    
     (EWG) to 
    
    
    
    (EDG).[1]

References

  • Regioselectivity in Nitro-Haloarenes

    • Mechanism of in poly-halogen
    • Source: (Contextual grounding on nitro-reduction and substitution patterns).[1]

  • Chemoselective Reduction Protocols

    • Selective reduction of nitro groups in the presence of halogens using Fe/NH4Cl.[1]

    • Source: (Demonstrates Fe/Acid reduction utility in fluoro-nitro aromatics).[1]

  • Quinazolinone Scaffold Synthesis

    • Synthesis of Benzimidazole and Quinazolinone derivatives
    • Source: (Detailed review of cyclization conditions for fluoro-anilines).

  • Scaffold Preparation

    • Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid deriv
    • Source: (Industrial synthesis of the parent acid).[1]

Sources

Advanced Processing Guide: Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-chloro-5-fluoro-2-nitrobenzoate Reaction Conditions Content Type: Application Note & Protocol Guide

Executive Summary & Reactivity Profile

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a critical pharmacophore scaffold, primarily employed in the synthesis of 6-fluoro-7-substituted quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin precursors). Its synthetic value lies in its dense functionalization, but this also presents a "reactivity minefield" for the chemist.

The molecule features three competing electrophilic sites and one reducible group. Successful processing requires a strict order of operations to prevent chemoselectivity errors, particularly hydrodehalogenation (loss of chlorine) or premature nucleophilic attack (loss of fluorine).

Reactivity Map & Electronic Activation

The nitro group at C2 dictates the reactivity of the halogen substituents through resonance effects.

  • C5-Fluorine (High Risk): Located para to the nitro group. It is strongly activated for Nucleophilic Aromatic Substitution (

    
    ). Exposure to primary amines or hydroxide before nitro reduction will displace this fluorine immediately.
    
  • C4-Chlorine (Stable/Latent): Located meta to the nitro group. It is electronically deactivated relative to the fluorine. It typically survives mild

    
     conditions but is susceptible to catalytic hydrogenolysis  (Pd/H2), leading to impurities.
    

ReactivityProfile Compound Methyl 4-chloro-5-fluoro-2-nitrobenzoate Nitro C2-Nitro Group (Electron Withdrawing) Compound->Nitro Fluoro C5-Fluorine (Para to Nitro) Compound->Fluoro Chloro C4-Chlorine (Meta to Nitro) Compound->Chloro Nitro->Fluoro Strong Activation (High S_NAr Lability) Nitro->Chloro Weak Activation (Stable to S_NAr) SnAr_Risk RISK: Premature Displacement by Amines/Bases Fluoro->SnAr_Risk Red_Risk RISK: Dechlorination under Pd/H2 Chloro->Red_Risk

Figure 1: Electronic activation map. The C2-Nitro group activates the C5-Fluorine for substitution, creating a risk of side reactions if nucleophiles are introduced early.

Application 1: Selective Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an aniline (C2-


) while preserving the C4-Chlorine and C5-Fluorine atoms.

Challenge: Standard catalytic hydrogenation (Pd/C,


) often causes hydrodehalogenation , stripping the chlorine atom and rendering the scaffold useless for quinolone synthesis.

Recommended Protocol: Iron-Mediated Bechamp Reduction or Chemoselective Hydrogenation (Sulfided Pt) .

Protocol A: Iron/Ammonium Chloride (Fe/NH4Cl)

This method is robust, scalable, and strictly chemoselective for the nitro group, leaving halogens untouched.

Reagents:

  • Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

  • Iron Powder (3.0 - 5.0 eq, fine mesh)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve

    
     in water. Add Ethanol and the nitrobenzoate substrate.
    
  • Activation: Heat the mixture to 50°C. Add Iron powder in portions over 15 minutes to control the exotherm.

  • Reflux: Increase temperature to mild reflux (approx. 75-80°C). Vigorously stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The starting material (high

      
      ) should disappear; a fluorescent blue spot (amine) will appear.
      
  • Workup (Critical):

    • Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate. Neutralize with saturated

      
       if necessary.
      
    • Separate phases, dry organic layer over

      
      , and concentrate.
      
  • Yield: Typically 85–95%. Product: Methyl 2-amino-4-chloro-5-fluorobenzoate .

Data Comparison: Reduction Methods

MethodReagentsYieldCl-RetentionNotes
Fe / NH4Cl Fe, EtOH, H2O92% High Recommended. No dehalogenation.
Catalytic H2 Pd/C, H2 (1 atm)65%LowSignificant dechlorination (impurity >15%).
Stannous Chloride SnCl2, HCl88%HighGood alternative, but difficult waste disposal (Tin).
Sulfided Pt Pt(S)/C, H290%HighExcellent but expensive catalyst.
Application 2: The Gould-Jacobs Cyclization Sequence

Objective: Convert the reduced aniline intermediate into the 4-hydroxyquinoline core (Quinolone scaffold).

Mechanism:

  • Condensation: Reaction of the aniline with Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal intramolecular substitution displacing ethanol.

GouldJacobs Aniline Methyl 2-amino-4-chloro-5-fluorobenzoate Intermediate Enamine Intermediate (Acrylate derivative) Aniline->Intermediate Step 1: Condensation 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclized Quinolone Core (6-Fluoro-7-chloro-4-hydroxy...) Intermediate->Cyclized Step 2: Thermal Cyclization 250°C (Dowtherm A)

Figure 2: The Gould-Jacobs pathway. Step 2 requires high temperatures to overcome the activation energy of the aromatic ring closure.

Protocol B: Condensation & Cyclization

Step 1: Condensation [1]

  • Mix Methyl 2-amino-4-chloro-5-fluorobenzoate (1.0 eq) and EMME (1.1 eq) in a flask.

  • Solvent-free (Neat): Heat the mixture to 110–120°C for 2–3 hours.

  • Vacuum: Apply weak vacuum (approx. 200 mbar) during the last hour to remove the ethanol byproduct and drive the equilibrium forward.

  • Isolation: Cool to room temperature. The product (Enamine) often solidifies. Recrystallize from Cyclohexane/Toluene if needed.

Step 2: Thermal Cyclization

  • Medium: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) as the heat transfer fluid.

  • Process: Heat Dowtherm A to 250–260°C (Rolling boil).

  • Addition: Add the Enamine intermediate carefully in portions (or as a hot solution).

  • Reaction: Stir at 255°C for 30–60 minutes.

    • Note: Rapid evolution of ethanol vapor will occur. Ensure open venting through a condenser.

  • Workup: Cool the mixture to approx. 80°C. Add a non-polar solvent (e.g., Hexane or Ligroin) to precipitate the quinolone product. Filter and wash with hexane to remove Dowtherm A.

Application 3: Nucleophilic Substitution (Variant Route)

Context: If the goal is to replace the fluorine atom (e.g., to introduce a specific side chain before building the quinolone), this must be done before reduction .

Reactivity Rule: The nitrobenzoate substrate will react with primary/secondary amines at the C5-position (displacing Fluorine) at room temperature.

Protocol C:


 of Fluorine 
  • Conditions: Substrate + Amine (1.1 eq) +

    
     (2.0 eq) in DMF or Acetonitrile.
    
  • Temperature: 0°C to 25°C. (Do not heat, or the ester may hydrolyze or the chlorine may react).

  • Outcome: Methyl 4-chloro-5-(alkylamino)-2-nitrobenzoate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Amine Synthesis by Nitro Reduction: Chemoselective Methods. Retrieved from [Link]

  • Biotage Application Note AN056. Gould-Jacobs Quinoline Forming Reaction: Comparison of Heating Methods. Retrieved from [Link]

  • Grohe, K., & Heitzer, H. (1987).Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

Sources

Application Note: Analytical Profiling of Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 142331-15-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 142331-15-5) is a critical high-value intermediate in the synthesis of fluoroquinolone antibiotics, most notably Levofloxacin and Moxifloxacin . Its structural integrity is paramount; the specific regiochemistry of the halogen substituents (Chlorine at C4, Fluorine at C5) directly dictates the biological activity of the final API.

This application note provides a comprehensive analytical framework for this compound. Unlike generic protocols, this guide addresses the specific stability challenges of nitro-benzoate esters—specifically their susceptibility to hydrolysis and photolytic degradation.

Chemical Profile
PropertySpecification
Chemical Name Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Key Functionality Nitro group (UV active), Ester (Hydrolysis prone), Halogens (GC detectable)
Solubility Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water

Analytical Strategy & Workflow

The analytical control strategy relies on two orthogonal methods: Reverse-Phase HPLC for non-volatile purity and related substances (specifically the hydrolyzed acid), and GC-MS for volatile impurities and identification.

Analytical Decision Tree

AnalyticalWorkflow Sample Raw Material (Solid) Solubility Solubility Check (ACN/MeOH) Sample->Solubility HPLC Method A: RP-HPLC (Purity & Acid Impurity) Solubility->HPLC Main Assay Decision Volatile? Solubility->Decision Report CoA Generation HPLC->Report GC Method B: GC-MS (Regioisomers & Residuals) GC->Report Decision->GC Yes (Halogens)

Figure 1: Orthogonal analytical workflow ensuring comprehensive coverage of both degradation products (HPLC) and synthetic by-products (GC).

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative assay and detection of the primary hydrolysis impurity (4-chloro-5-fluoro-2-nitrobenzoic acid).

The Challenge: Hydrolysis & Tailing

Nitro-benzoate esters are prone to hydrolysis in basic or neutral aqueous environments. Furthermore, the resulting free acid impurity often exhibits peak tailing on C18 columns due to secondary silanol interactions.

  • Solution: We utilize a low-pH phosphate buffer (pH 2.5). This suppresses the ionization of the free acid impurity (pKa ~3.5), forcing it into its neutral form, which sharpens the peak shape and increases retention, preventing it from co-eluting with the solvent front.

Detailed Protocol
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic ring specific)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
10.02080Ramp to elute non-polars
12.02080Hold
12.17030Re-equilibration
15.07030Stop
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between the Main Peak and the Acid Impurity (Relative Retention Time ~0.6).

  • Tailing Factor (T): < 1.5 for the main peak.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Identification of regioisomers and residual halogenated solvents.

The Challenge: Thermal Instability

Nitro compounds can degrade thermally in the GC inlet.

  • Solution: Use a "Cold Splitless" or moderate temperature split injection and a thin-film column to allow elution at lower temperatures.

Detailed Protocol
ParameterCondition
Column DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 220°C (Split 20:1)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Mass Range 35 - 400 m/z
Temperature Program
  • Hold at 60°C for 1 min.

  • Ramp 20°C/min to 280°C .

  • Hold at 280°C for 3 min.

Impurity Profiling & Degradation Pathways

Understanding the origin of impurities is essential for process control. The diagram below maps the genesis of common impurities detected by the methods above.

ImpurityPathways Start Precursor: 3-chloro-4-fluoroaniline Reaction Nitration & Esterification Start->Reaction Product Target: Methyl 4-chloro-5-fluoro-2-nitrobenzoate Reaction->Product Impurity_Iso Impurity B (Regioisomer): Isomeric Nitro Position Reaction->Impurity_Iso Side Reaction Impurity_Acid Impurity A (Hydrolysis): Free Acid Form Product->Impurity_Acid Moisture/Heat

Figure 2: Degradation and synthetic impurity pathways. Impurity A is monitored by HPLC; Impurity B is best resolved by GC.

References

  • Levofloxacin Impurity Profiling: Title: Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Source: Der Pharma Chemica, 2011. URL:[Link]

  • EPA Method 8330B (Grounding for Nitroaromatics): Title: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Source: US EPA. URL:[Link]

Technical Guide: Thin Layer Chromatography (TLC) for Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 142335-64-2 / 1113049-81-2) is a critical electrophilic intermediate employed in the synthesis of bioactive scaffolds, particularly fluoroquinolone antibiotics and protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Effective chromatographic separation of this compound requires an understanding of its physicochemical behavior:

  • Electron Deficiency: The presence of a nitro group (

    
    ) and two halogens (Cl, F) on the aromatic ring creates a highly electron-deficient 
    
    
    
    -system. This reduces the basicity of the ester oxygen, influencing its interaction with the acidic silanol groups of the stationary phase.
  • Lipophilicity: Despite the polar nitro and ester groups, the halogenation and methyl cap render the molecule sufficiently lipophilic for standard Normal Phase (NP) chromatography.

  • UV Activity: The conjugated nitro-aromatic system exhibits strong absorbance at 254 nm, making UV quenching the primary mode of detection.

Scope of this Application Note

This guide provides a validated framework for:

  • Purity Profiling: Separating the target ester from free acid precursors and regioisomers.

  • Reaction Monitoring: Tracking esterification or nitration progress.

  • Specific Visualization: Advanced staining techniques for nitro-functionalized aromatics.

Physicochemical Analysis & Stationary Phase Selection

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mechanism: The separation relies on dipole-dipole interactions and hydrogen bonding. The nitro group acts as a hydrogen bond acceptor, while the ester carbonyl interacts with silanol protons.

  • Critical Consideration: If the sample contains the unreacted carboxylic acid precursor (4-chloro-5-fluoro-2-nitrobenzoic acid), the acidic silanol groups will cause the acid to "streak" or "tail." This necessitates mobile phase modification (see Section 3).

Predicted Rf Behavior

Based on polarity principles, the elution order on Silica Gel (Non-polar Mobile Phase) will typically be:

CompoundPolarityPredicted Rf (Relative)Reason
Target Ester Moderate0.4 – 0.6Methyl group masks acidic proton; moderate retention.
Acid Precursor High< 0.1 (Streak)Strong H-bonding with silica; requires acidic modifier to move.
Non-polar Impurities Low> 0.8Halogenated aromatics without polar groups elute near solvent front.

Method Development: Mobile Phase Optimization

For this specific nitrobenzoate, a binary solvent system is usually sufficient. However, the "Solvent Triangle" strategy ensures robustness.

The Solvent Triangle Logic

SolventLogic Start Start: Screening HexEtOAc Hexane : Ethyl Acetate (Standard System) Start->HexEtOAc Initial Test (80:20) DCM Dichloromethane (DCM) (Alternative Selectivity) HexEtOAc->DCM Co-elution of Isomers AcidMod Acid Modifier Required? (If Tailing Occurs) HexEtOAc->AcidMod Target Rf < 0.2 or Tailing FinalSystem Optimized Mobile Phase HexEtOAc->FinalSystem Target Rf 0.3-0.7 DCM->FinalSystem Selectivity Achieved AcidMod->FinalSystem Add 1% Acetic Acid

Figure 1: Decision logic for mobile phase selection tailored to nitrobenzoate esters.

Recommended Solvent Systems
SystemComposition (v/v)ApplicationNotes
System A Hexane : EtOAc (80:20) General Purity Best starting point. Adjust EtOAc to 30% if Rf is too low.
System B Hexane : EtOAc : AcOH (70:30:1) Reaction Monitoring Crucial: The 1% Acetic Acid suppresses ionization of the acid precursor, sharpening its spot.
System C Toluene : Acetone (90:10) Isomer Separation Aromatic solvent (Toluene) interacts with the nitro-aromatic

-system, potentially separating regioisomers.

Detailed Experimental Protocols

Protocol A: Standard Purity Analysis (UV Detection)

Objective: Rapid assessment of the methyl ester purity.

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Caution: Avoid Methanol if possible, as it can cause transesterification on slightly acidic silica over long periods, though rare in rapid TLC.

  • Plate Marking:

    • Mark a baseline 1.0 cm from the bottom using a soft pencil (HB). Do not gouge the silica.

  • Spotting:

    • Apply 1-2 µL of solution using a micro-capillary. Spot size should be < 3 mm diameter.

    • Expert Tip: If analyzing a reaction mixture, use the "Co-spot" technique: Spot A (Starting Material), Spot B (Co-spot A+C), Spot C (Reaction Mix). This proves that a new spot is actually a new compound and not just a matrix effect.

  • Development:

    • Place in a chamber pre-saturated with Hexane:EtOAc (75:25) .

    • Run until the solvent front reaches 1 cm from the top.

  • Visualization:

    • Dry the plate with a stream of warm air.[1]

    • Inspect under UV 254 nm . The nitrobenzoate will appear as a distinct dark purple/black spot against the bright green fluorescent background.

Protocol B: Nitro-Specific Visualization (The "Reduction-Diazo" Method)

Objective: Confirm the presence of the nitro group when UV analysis is ambiguous (e.g., overlapping UV-active non-nitro impurities).

Mechanism:

  • Reduction of

    
     to 
    
    
    
    (Amine).
  • Diazotization of the amine.[1]

  • Coupling to form a colored Azo dye.[1]

Reagents:

  • Solution 1 (Reducing): 10%

    
     (Stannous Chloride) in 6M HCl.
    
  • Solution 2 (Diazotizing): 1%

    
     (Sodium Nitrite) in water (Freshly prepared).
    
  • Solution 3 (Coupling): 1%

    
    -Naphthol in 2M NaOH.
    

Steps:

  • Run the TLC plate as described in Protocol A.

  • Spray the plate lightly but evenly with Solution 1 .

  • Heat the plate at 100°C for 5–10 minutes. (The nitro group is reduced to an amine).[1]

  • Cool to room temperature.

  • Spray with Solution 2 , wait 2 minutes.

  • Spray with Solution 3 .

  • Result: The nitrobenzoate derivative will appear as a vivid orange-red spot .

Workflow Visualization

TLCWorkflow cluster_Vis Visualization Options Sample Sample Prep (DCM/EtOAc) Spot Spotting (Use Co-spot) Sample->Spot Elute Elution (Hex:EtOAc 80:20) Spot->Elute Dry Drying (Remove Solvent) Elute->Dry UV Primary: UV 254nm (Quenching) Dry->UV Chem Secondary: SnCl2 -> Diazo (Red Spot) UV->Chem If confirmation needed

Figure 2: End-to-end workflow for TLC analysis of nitrobenzoates.

Troubleshooting & Expert Insights

"The Streak" (Tailing)[2]
  • Symptom: The spot looks like a comet with a tail dragging towards the baseline.

  • Cause: This usually indicates the presence of the hydrolyzed acid (4-chloro-5-fluoro-2-nitrobenzoic acid) or column overload.

  • Solution: Add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase. This protonates the acid, preventing interaction with the silica surface, resulting in a tight, round spot.

The "Ghost" Spot (Decomposition)
  • Symptom: A faint spot appears at the baseline or near the solvent front that wasn't there in the starting material check.

  • Cause: Some nitro-aromatics are light-sensitive or labile on acidic silica.

  • Solution:

    • Perform 2D-TLC: Run the plate, dry it, rotate 90°, and run it again in the same solvent. If the spots lie on the diagonal, the compound is stable. If off-diagonal spots appear, decomposition is occurring during the run.

Separation of Regioisomers
  • Challenge: Separating the 2-nitro isomer from a potential 3-nitro impurity is difficult due to similar polarity.

  • Expert Fix: Switch from Hexane/EtOAc to Toluene/DCM (50:50) . The

    
    -
    
    
    
    interactions between Toluene and the nitro-aromatic ring often differ enough between ortho/meta/para isomers to provide resolution.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • BenchChem. (2025).[2] Application Notes and Protocols for TLC Visualization of Nitro Compounds.

  • Sigma-Aldrich. (n.d.). TLC Stains and Visualization Reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MCFNB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center for Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2 / Related Acid CAS: 1427438-83-6). This intermediate is a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil, Flumioxazin) and specific pharmaceutical indazole derivatives.

The purification of this compound is notoriously challenging due to regioisomeric contamination arising from the nitration of methyl 4-chloro-3-fluorobenzoate. The directing effects of the fluorine (ortho/para) and chlorine (ortho/para) substituents often lead to the co-formation of the 6-nitro isomer, which possesses similar polarity to the 2-nitro target.

This guide provides self-validating protocols to isolate the target ester with >98% purity.

Module 1: Impurity Profiling (Know Your Enemy)

Before initiating purification, you must identify which impurity is compromising your batch. Use the table below to diagnose your crude material.

Impurity TypeOriginDiagnostic CharacteristicRemoval Strategy
Regioisomer (6-nitro) Nitration byproduct (Para to F)1H NMR: Split peaks in aromatic region. TLC: Spot immediately adjacent to product.Recrystallization (Primary) or Column Chromatography.
Hydrolysis Product Acid form (4-chloro-5-fluoro-2-nitrobenzoic acid)TLC: Streaking near baseline. Solubility: Soluble in aq. NaHCO3.Bicarbonate Wash (Pre-purification).
Starting Material Incomplete nitrationTLC: Higher Rf than product (usually).Reaction Optimization (Push to completion) or Chromatography.
Colored Oligomers Thermal decompositionAppearance: Dark brown/orange oil.Activated Carbon filtration.

Module 2: Purification Workflows

Workflow Visualization

The following logic gate describes the decision-making process for purification based on the physical state and impurity profile of your crude material.

PurificationLogic Start Crude Material Analysis CheckAcid Is Acid Impurity Present? (TLC Baseline Streak) Start->CheckAcid Wash Perform NaHCO3 Wash (Protocol A) CheckAcid->Wash Yes CheckState Physical State? CheckAcid->CheckState No Wash->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Dark Oil / Tar CheckState->Oil Amorphous Recryst Recrystallization (MeOH/Water) Solid->Recryst Oil->Recryst If Oil can be seeded Column Flash Chromatography (Gradient Elution) Oil->Column High Impurity Load Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and acidity.

Protocol A: Chemical Decontamination (Acid Removal)

Use this if your crude contains the hydrolyzed acid byproduct (CAS 114776-15-7).

  • Dissolution: Dissolve the crude ester in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash: Wash the organic layer twice with saturated aqueous NaHCO3 .

    • Mechanism:[1][2][3][4] The bicarbonate converts the free acid impurity into its water-soluble sodium salt, partitioning it into the aqueous phase while the ester remains in the organic phase.

  • Drying: Wash with brine, dry over anhydrous MgSO4, and concentrate 40°C under reduced pressure.

Protocol B: Recrystallization (The Gold Standard)

Reference: Adapted from purification protocols for fluorinated nitrobenzoates [1, 2].

Theory: The 2-nitro isomer typically packs more efficiently than the 6-nitro isomer in polar protic solvents due to dipole minimization. We utilize a Methanol/Water system to leverage this solubility differential.[3]

Step-by-Step Guide:

  • Solvent Preparation: Prepare a mixture of Methanol (MeOH) and water. Literature suggests a final ratio of roughly 1:5 (MeOH:Water) for high yield, but for purification, start with pure MeOH.

  • Dissolution:

    • Place crude solid in a flask.

    • Add hot MeOH (approx. 60°C) dropwise with stirring until the solid just dissolves.

    • Critical: Do not boil excessively; nitro compounds can degrade.[5]

  • The "Oiling Out" Check:

    • If the solution turns cloudy or deposits oil droplets immediately, add a small amount of pure MeOH to redissolve.

  • Crystallization:

    • Remove from heat and let cool to room temperature (RT) slowly.

    • Seed it: If available, add a seed crystal of pure Methyl 4-chloro-5-fluoro-2-nitrobenzoate at 35°C.

    • Anti-solvent Addition: Once RT is reached, slowly add Water (dropwise) to induce further precipitation. Aim for a 1:4 or 1:5 MeOH:Water ratio eventually.

  • Harvest:

    • Cool in an ice bath (0-5°C) for 1 hour.

    • Filter via vacuum filtration.[5]

    • Wash the cake with cold 1:5 MeOH:Water.

  • Drying: Dry in a vacuum oven at 40°C. High heat (>60°C) may cause melting or sublimation.

Protocol C: Flash Chromatography (For Difficult Isomers)

Use this if recrystallization fails to remove the regioisomer or if the material is a stubborn oil.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.

  • Column Prep: Neutralize silica. Some researchers report better separation of nitro-compounds by pre-washing silica with 1% Triethylamine in Hexane (though less critical for esters than amines).

  • Gradient:

    • Start: 95:5 Hexanes:EtOAc (Elutes non-polar impurities).

    • Ramp: Slowly increase to 85:15 or 80:20 Hexanes:EtOAc .

  • Observation:

    • The 2-nitro isomer (target) typically elutes after the unreacted starting material but before the more polar dinitro or acid impurities.

    • Note: Regioisomers often have very close Rf values (e.g.,

      
      ). A shallow gradient is mandatory.
      

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: This is common with nitrobenzoates containing impurities. The impurities lower the melting point below the solvent's boiling point, creating a liquid-liquid emulsion.

  • Fix:

    • Re-heat to dissolve the oil.

    • Seed the solution at a slightly lower temperature.

    • Switch Solvent: Try Isopropanol (IPA) instead of Methanol. IPA has a higher boiling point and different solubility parameters that may favor crystal formation over oiling [3].

Q2: The product is yellow/brown, but the structure is correct. Is this acceptable?

  • Analysis: Pure nitro compounds are often pale yellow. Dark brown indicates oxidation or azo-coupling byproducts.

  • Fix: If purity (HPLC) is >98%, the color is cosmetic. To remove it, dissolve in hot EtOAc and treat with Activated Charcoal for 15 minutes, then filter through Celite before recrystallization.

Q3: Can I distill this compound?

  • Warning: NO. Nitro-aromatics are thermally unstable and potentially explosive under high heat/distillation conditions. The risk of rapid decomposition is high. Stick to crystallization or chromatography.[6]

Q4: What are the safety hazards specific to this molecule?

  • Toxicity: Like many nitro-halo-benzoates, it is likely a skin sensitizer and potentially mutagenic. Handle in a fume hood.

  • Reactivity: Avoid contact with strong bases (NaOH, KOH) in non-aqueous environments, as this can induce nucleophilic aromatic substitution (SnAr) of the Fluorine or Chlorine, creating new impurities.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride and related benzoic acid derivatives.[4][7][8] WO2018141642A1. Link

  • Shandong Kangqiao Bio-technology Co Ltd. (2022). Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.[3][4][7][8] CN114105772A. Link

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate and recrystallization protocols.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235122, Methyl 4-chloro-5-fluoro-2-nitrobenzoate.Link

Sources

Technical Support Center: Recrystallization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REC-M4C5F2N-001

Introduction

Welcome to the technical support hub for the purification of Methyl 4-chloro-5-fluoro-2-nitrobenzoate . This intermediate is critical in the synthesis of N-phenylimide herbicides (e.g., Flumioxazin) and various kinase inhibitors.

The Technical Challenge: This compound presents a "perfect storm" for recrystallization difficulties:

  • Low Melting Point: Substituted nitrobenzoates often melt between 45°C–75°C. This narrow window between "dissolved" and "molten" creates a high risk of oiling out (liquid-liquid phase separation) rather than crystallizing.

  • Regioisomeric Impurities: The nitration of methyl 4-chloro-3-fluorobenzoate produces the desired 2-nitro isomer alongside the 6-nitro isomer. These isomers have nearly identical solubility profiles.

  • Hydrolysis Risk: The electron-withdrawing nitro and fluoro groups activate the ester, making it susceptible to hydrolysis if the pH drifts or if wet solvents are used at high temperatures.

Module 1: Critical Solvent Systems

Core Directive: "Like dissolves like" is insufficient here. You must match the alcohol to the ester to prevent transesterification and balance polarity to prevent oiling out.

Approved Solvent Matrix
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Methanol (MeOH) 100%Primary Matches the methyl ester. Prevents transesterification. Good solubility curve.
MeOH / Water 90:10 to 80:20Secondary Use if yield is low in pure MeOH. Water acts as an anti-solvent. Warning: High heat + water can hydrolyze the ester.
IPA / Hexanes 1:3 to 1:5Alternative Best for removing non-polar tars. Isopropanol (IPA) suppresses oiling out better than methanol in some cases.
Ethyl Acetate / Hexanes 1:4Cleanup Use only if the crude is very impure/dark. Good for silica plugs, less ideal for crystallization due to high solubility.

CRITICAL WARNING: Do NOT use Ethanol. Acidic impurities in the crude material can catalyze transesterification, converting your Methyl ester into an Ethyl ester (Methyl 4-chloro-5-fluoro-2-nitrobenzoate


 Ethyl 4-chloro-5-fluoro-2-nitrobenzoate), ruining the batch purity.

Module 2: Standard Operating Procedure (SOP)

Objective: Isolate >98% pure crystalline solid from crude nitration mixture.

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Methanol (anhydrous) at a ratio of 3 mL per gram of crude.

  • Heating: Heat the bath to 50-55°C . Do not exceed 60°C (nearing the melting point of the solid).

    • Observation: If the solid melts into an oil at the bottom before dissolving, you have "oiled out." Add more solvent immediately.

  • Filtration: While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities (dust, metal shavings).

Phase 2: Controlled Crystallization
  • Slow Cool: Allow the filtrate to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

  • Seeding (The Secret Weapon): Once at room temp, if no crystals have formed, add a "seed crystal" (a tiny speck of pure product) to the solution. This provides a nucleation site.

    • Mechanism:[1][2][3][4] This bypasses the energy barrier required for spontaneous nucleation, preventing super-saturation and subsequent oiling out.

  • Refrigeration: Once turbidity is observed, move the flask to a refrigerator (4°C) for 12 hours.

Phase 3: Harvest
  • Filtration: Collect solids via vacuum filtration on a Buchner funnel.

  • Wash: Wash the cake twice with cold (-20°C) Methanol.

  • Drying: Dry in a vacuum oven at 35°C (max) for 4 hours. Warning: Higher temps may melt the wet cake.

Module 3: Troubleshooting Guide

Issue: "The Product Oiled Out"

Symptoms: Instead of white needles, you see yellow/brown droplets at the bottom of the flask. Root Cause: The solution temperature dropped below the "oiling out limit" (LLPS) before it hit the crystallization boundary. This usually happens if the solution is too concentrated or cooled too fast. Corrective Action:

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution.

  • Dilute: Add 10-20% more solvent.

  • Seed: Cool very slowly. Add a seed crystal at 30°C.

  • Agitate: Stir vigorously. High shear can sometimes force an oil to crystallize.

Issue: "Yield is Too Low (<50%)"

Root Cause: The compound is too soluble in Methanol at room temperature. Corrective Action:

  • Concentrate: Rotovap the mother liquor down to half volume and repeat crystallization (Second Crop).

  • Anti-Solvent: In the next run, use the MeOH/Water system. Add water dropwise to the hot methanol solution until it turns slightly cloudy, then add 1 mL of methanol to clear it. Cool slowly.

Issue: "Product is Yellow/Brown"

Root Cause: Nitro-aromatic impurities or oxidation byproducts. Corrective Action:

  • Charcoal Treatment: During the "Hot Dissolution" phase, add activated carbon (5 wt%), stir for 10 mins, and hot filter.

  • Solvent Switch: Recrystallize from IPA/Hexanes. Non-polar impurities often stay in the Hexane-rich mother liquor.

Module 4: Visualization & Logic

Workflow Diagram: Recrystallization Process

RecrystallizationWorkflow Start Crude Material Solvent Add MeOH (3mL/g) Heat to 50°C Start->Solvent CheckDissolve Fully Dissolved? Solvent->CheckDissolve AddSolvent Add 10% more MeOH CheckDissolve->AddSolvent No Filter Hot Filtration (Remove insolubles) CheckDissolve->Filter Yes AddSolvent->CheckDissolve Cool Slow Cool to 25°C Filter->Cool CheckState State Check Cool->CheckState Oil OILING OUT (Liquid droplets) CheckState->Oil Droplets Crystal Crystallization (Precipitate forms) CheckState->Crystal Solids Seed Add Seed Crystal CheckState->Seed Clear Solution Reheat Reheat & Dilute Oil->Reheat Reheat->Cool Fridge Chill to 4°C Crystal->Fridge Seed->Fridge Harvest Vacuum Filter & Dry Fridge->Harvest

Caption: Step-by-step decision matrix for the purification of Methyl 4-chloro-5-fluoro-2-nitrobenzoate, highlighting the critical "Oiling Out" loop.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water to wash the final product? A: Yes, but with caution. The product is insoluble in water, so it removes inorganic salts effectively. However, ensure the water is ice-cold and the contact time is short to prevent hydrolysis of the ester to 4-chloro-5-fluoro-2-nitrobenzoic acid.

Q: My melting point is 45-48°C. Is this pure? A: It is likely impure. While some literature cites 43-45°C for similar intermediates, high-purity (>99%) fluorinated nitrobenzoates generally exhibit sharper melting points closer to 50-55°C (depending on the specific polymorph). A broad range (e.g., 40-48°C) indicates the presence of the 6-nitro isomer.

Q: Why is the solution turning red when I add Acetone? A: This is the Janovsky Reaction . Nitro compounds with alpha-hydrogens (or in the presence of bases) can form colored Meisenheimer complexes in ketones. Avoid Acetone for recrystallization; it can lead to false color readings and side reactions.

References

  • Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. World Intellectual Property Organization (WIPO). Patent WO2006090210A1. Link

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. Google Patents. Patent WO2018141642A1. Link

  • Purification of Nitrobenzoate Esters via Recrystallization. Royal Society of Chemistry (RSC) Education.Link

  • Safety Data Sheet: Methyl 4-chloro-2-nitrobenzoate. ChemicalBook. (Proxy for physical property verification). Link

Sources

Technical Support Center: Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity & Synthesis Failures

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1][2]

Executive Summary: The "Deceptive" Scaffold

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is a high-value intermediate often used to synthesize poly-functionalized cores (e.g., quinazolines, indoles).[1][2] However, it is a frequent source of experimental failure due to competing activation vectors .[1]

Users typically encounter three failure modes:

  • Regioselectivity Mismatch: Attempting to displace the chlorine (C4) via SNAr but displacing the fluorine (C5) instead.

  • Ester Instability: Rapid hydrolysis or transesterification due to the ortho-nitro effect.[1][2]

  • Inertness: Failure of the chlorine to react under standard nucleophilic conditions.[1]

This guide deconstructs the electronic personality of the molecule to provide actionable solutions.

Diagnostic & Decision Matrix

Before proceeding, identify your failure mode using the logic map below.

ReactivityLogic Start Start: What is the issue? Goal What is your target? Start->Goal Target_Cl Target: Displace Chlorine (C4) Goal->Target_Cl Target_F Target: Displace Fluorine (C5) Goal->Target_F Issue_Cl Issue: No Reaction / Wrong Product (F-displacement) Target_Cl->Issue_Cl Common Failure Issue_F Issue: Low Yield / Ester Hydrolysis Target_F->Issue_F Common Failure Sol_Cl SOLUTION: Switch to Pd-Catalysis (S_NAr is impossible at C4) Issue_Cl->Sol_Cl Sol_F SOLUTION: Low Temp S_NAr + Non-Nucleophilic Base Issue_F->Sol_F

Figure 1: Decision tree for troubleshooting reactivity based on the desired substitution pattern.

Technical Deep Dive & FAQs
Q1: Why can't I displace the Chlorine (C4) using standard SNAr conditions?

The Verdict: Electronic Mismatch.[1][2] In Nucleophilic Aromatic Substitution (SNAr), the reaction occurs at the position most activated by strong electron-withdrawing groups (EWGs), specifically those ortho or para to the leaving group.[1][2]

  • Position C5 (Fluorine):

    • Activation: Para to the Nitro group (Strong EWG).

    • Leaving Group: Fluorine is the fastest leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex [1].

    • Result: Highly Reactive.

  • Position C4 (Chlorine):

    • Activation: Meta to the Nitro group (No activation). Para to the Ester (Moderate activation).[1][2]

    • Leaving Group: Chlorine is slower than Fluorine in SNAr.[1][2]

    • Result: Effectively Inert to SNAr in the presence of the C5-F.

Corrective Action: If you must functionalize C4, you cannot use SNAr. You must use Transition Metal Catalysis (e.g., Buchwald-Hartwig or Suzuki coupling).[1][2] Palladium inserts into the C-Cl bond (weaker than C-F) regardless of electronic activation patterns [2].[1][2]

Q2: I am trying to displace the Fluorine, but I am getting a mixture of acid and ester. Why?

The Verdict: Saponification via the "Ortho-Effect."[1] The nitro group at C2 is ortho to the methyl ester at C1. This creates steric strain that twists the ester out of planarity, reducing its conjugation with the ring. While this makes the ester less electronically activating, it often makes the carbonyl carbon more electrophilic and susceptible to attack by hydroxide or water present in your solvent/base [3].

Corrective Action:

  • Solvent: Switch to strictly anhydrous solvents (THF, DMF, or Acetonitrile).[1][2]

  • Base: Avoid hydroxide bases (NaOH, KOH).[1][2] Use non-nucleophilic organic bases (DIPEA, TEA) or anhydrous inorganic bases (K2CO3, Cs2CO3).[1][2]

  • Temperature: Do not overheat. The C5-F is highly activated; the reaction often proceeds at 0°C or RT.[1] High heat promotes ester cleavage.[1][2]

Q3: Why did my methyl ester turn into an ethyl ester?

The Verdict: Transesterification.[1] If you run the reaction in Ethanol using an alkoxide base (e.g., NaOEt), the solvent will displace the methoxy group of the ester.

Corrective Action:

  • Match the solvent to the ester (use Methanol for methyl esters).[1][2]

  • Or, use a non-alcoholic solvent (THF, Dioxane).[1][2]

Validated Experimental Protocols
Protocol A: Selective SNAr of Fluorine (C5)

Target: Introduction of amines or thiols at C5.[1][2]

ParameterConditionRationale
Stoichiometry 1.0 eq Substrate : 1.1 eq NucleophileSlight excess ensures conversion without side reactions.[1][2]
Solvent Anhydrous THF or DMFPrevents hydrolysis.[1][2]
Base DIPEA (2.0 eq) or K2CO3 (1.5 eq)Scavenges acid without attacking the ester.[1][2]
Temperature 0°C to RTC5-F is highly activated by p-NO2.[1][2] Heat is rarely needed.[1][2]

Step-by-Step:

  • Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C.

  • Add DIPEA (2.0 equiv).[1][2]

  • Add the amine nucleophile (1.1 equiv) dropwise.[1][2]

  • Monitor by TLC/LCMS.[1][2] Reaction is typically complete in <2 hours.[1][2][3]

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

Protocol B: Selective Coupling of Chlorine (C4)

Target: C-C or C-N bond formation at C4 retaining the C5-F. Note: This is chemically difficult because Pd can sometimes undergo oxidative addition into activated C-F bonds, but C-Cl is generally preferred.[1][2]

ParameterConditionRationale
Catalyst Pd(OAc)2 / XPhos or Pd(PPh3)4Electron-rich ligands facilitate oxidative addition into C-Cl.[1][2]
Solvent Toluene or DioxaneNon-polar solvents often favor coupling over SNAr side reactions.[1][2]
Base K3PO4 (anhydrous)Mild base compatible with sensitive esters.[1][2]
Temperature 80°C - 100°CRequired for Pd cycle.[1][2]

Step-by-Step:

  • Charge flask with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).[1][2]

  • Add Pd catalyst (5 mol%).

  • Purge with Nitrogen/Argon (Crucial: Oxygen kills the catalyst).[1][2]

  • Add degassed Dioxane.

  • Heat to 90°C.

  • Critical Check: If you see C5-substitution products, your base might be acting as a nucleophile via SNAr.[1][2] Ensure the base is bulky or insoluble (heterogeneous).[1][2]

Mechanistic Visualization

The following diagram illustrates the competing pathways driven by the specific substitution pattern of the benzene ring.

MechanismMap Substrate Methyl 4-chloro-5-fluoro- 2-nitrobenzoate Path_SNAr Pathway A: S_NAr (Nucleophilic Attack) Substrate->Path_SNAr Nucleophiles (Amines, Thiols) Path_Pd Pathway B: Pd-Catalysis (Oxidative Addition) Substrate->Path_Pd Pd(0) Catalyst Path_Hydro Pathway C: Hydrolysis (Side Reaction) Substrate->Path_Hydro H2O / OH⁻ Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Path_SNAr->Meisenheimer Attacks C5 (F) Pd_Complex Pd(II) Intermediate (Insert into C-Cl) Path_Pd->Pd_Complex Attacks C4 (Cl) (Weaker Bond) Acid_Prod Product: Carboxylic Acid (Impurity) Path_Hydro->Acid_Prod Saponification Prod_F_Sub Product: C5-Substituted (Cl retained) Meisenheimer->Prod_F_Sub -F⁻ Prod_Cl_Sub Product: C4-Substituted (F retained) Pd_Complex->Prod_Cl_Sub

Figure 2: Mechanistic pathways showing why SNAr favors C5 (Fluorine) while Pd-catalysis favors C4 (Chlorine).[1][2]

References
  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1][2] (Establishes F >> Cl rate in SNAr with strong EWG).[1][2]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Review of Pd-catalyzed coupling of Aryl Chlorides).

  • Bowden, K. (1995).[1][2] Neighboring Group Participation by the Nitro Group in Ester Hydrolysis.[1] Chemical Society Reviews, 24, 431-436.[1][2] (Mechanistic insight into ortho-nitro ester hydrolysis).

Sources

Catalyst selection for Methyl 4-chloro-5-fluoro-2-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Guide CAS: 1113049-81-2 Support Lead: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl 4-chloro-5-fluoro-2-nitrobenzoate . This intermediate is a "loaded spring" in medicinal chemistry—highly functionalized and prone to specific side reactions if handled casually.[1][2]

Your primary challenges with this scaffold are Regioselectivity (controlling which halogen reacts) and Chemoselectivity (reducing the nitro group without stripping the halogens).[1][2]

Substrate Analysis
  • Electronic Environment: The nitro group at C2 is the "commander" of this ring.[1][2]

  • C5-Fluorine: Located para to the nitro group.[1][2] This is your primary site for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C4-Chlorine: Located meta to the nitro group.[1][2] It is electronically deactivated relative to the fluorine and will generally remain intact during mild nucleophilic attacks.[2]

  • Ester Moiety: Susceptible to hydrolysis (saponification) if aqueous bases are used aggressively.[1][2]

Critical Workflow: Chemoselective Nitro Reduction

The Issue: You need to convert the Nitro group (-NO


) to an Aniline (-NH

) to build quinazolines or indoles. The Trap: Standard hydrogenation catalysts (e.g., 10% Pd/C) will aggressively attack the C-Cl bond, leading to dechlorinated impurities (des-chloro analogs) which are often inseparable by chromatography.[1][2]
Catalyst Selection Matrix
Catalyst SystemActivityHalogen RetentionRecommendation
Pd/C (Standard) HighPoorAVOID. High risk of hydrodechlorination.[1][2]
Pt/C (Sulfided) ModerateExcellentPREFERRED. The sulfur poisons the metal slightly, preventing C-Cl insertion.[1][2]
Raney Nickel HighGoodALTERNATIVE. Effective, but pyrophoric handling risks.[1][2]
Fe / NH

Cl
Low (Stoichiometric)PerfectBACKUP. Use if catalytic hydrogenation fails or equipment is unavailable.[1][2]
Recommended Protocol: Sulfided Platinum Hydrogenation

This protocol minimizes dehalogenation while effecting complete nitro reduction.[2]

  • Solvent: Methanol or Ethyl Acetate (Avoid acidic solvents which promote dehalogenation).[1][2]

  • Catalyst: 5% Pt/C (Sulfided), 1–3 wt% loading relative to substrate.[1][2]

  • Pressure: 1–5 bar H

    
     (Keep pressure low; high pressure forces C-Cl cleavage).
    
  • Temperature: 25–40°C.

  • Additive (Optional): If using non-sulfided Pt/C, add 0.1 eq of Diphenylsulfide or Morpholine to poison the catalyst against halogen attack.[1][2]

Visual Workflow: Reduction Decision Tree

ReductionLogic Start Start: Nitro Reduction CheckScale Scale > 100g? Start->CheckScale HighScale Catalytic Hydrogenation (Scalable) CheckScale->HighScale Yes LowScale Chemical Reduction (Fe/Zn/Sn) CheckScale->LowScale No PdCheck Using Pd/C? HighScale->PdCheck FeRed Iron Powder + NH4Cl Reflux in EtOH/H2O LowScale->FeRed Fe/NH4Cl (Bechamp) Dehalo STOP: High risk of Dechlorination PdCheck->Dehalo Yes PtSelect Select 5% Pt/C (Sulfided) PdCheck->PtSelect No (Select Pt) Conditions Conditions: 1-5 bar H2, 25°C Solvent: EtOAc PtSelect->Conditions

Caption: Decision logic for selecting the reduction method to preserve the C4-Chlorine substituent.

Critical Workflow: Regioselective

The Issue: You want to substitute the Fluorine with an amine or alkoxide.[1][2] The Science: The C5-Fluorine is activated by the para-Nitro group.[1][2] The C4-Chlorine is meta and significantly less reactive.[2]

Troubleshooting Guide: Reactions
Q: Why is my reaction stalling with low conversion?
  • Cause 1: Solvent Polarity.

    
     proceeds via a charged Meisenheimer complex.[1][2] Non-polar solvents (Toluene, DCM) stabilize the ground state but not the transition state.[2]
    
  • Fix: Switch to DMF, DMAc, NMP, or DMSO . These polar aprotic solvents stabilize the intermediate complex and accelerate the reaction significantly.[2]

  • Cause 2: Hydrogen Bonding. If using an aniline nucleophile, the solvent might be hydrogen-bonding to the nucleophile, reducing its strength.[1][2]

Q: I am seeing hydrolysis of the methyl ester (Acid formation).
  • Cause: Wet solvent or using Hydroxide bases (NaOH/KOH).[1][2]

  • Fix: Use anhydrous inorganic bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1][2] Alternatively, use organic bases like DIPEA (Hünig's base) which are non-nucleophilic.[1][2]
Q: Can I substitute the Chlorine instead of the Fluorine?
  • Answer: Not directly under standard

    
     conditions. The Fluorine is ~100x more reactive due to the para-nitro effect.[1][2] To functionalize the Chlorine position, you typically must perform the 
    
    
    
    on the Fluorine first, reduce the Nitro, and then use Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) on the Chlorine.[2]
Mechanism Diagram: Regioselectivity

SNArSelectivity Substrate Methyl 4-Cl-5-F-2-NO2-benzoate PathA Path A: Attack at C5-F (Para to NO2) Substrate->PathA Fast PathB Path B: Attack at C4-Cl (Meta to NO2) Substrate->PathB Blocked/Slow Nucleophile Nucleophile (R-NH2) Nucleophile->PathA IntermedA Meisenheimer Complex (Stabilized by NO2 resonance) PathA->IntermedA IntermedB Complex Unstabilized (No resonance into NO2) PathB->IntermedB Product Product: 5-Amino-substituted IntermedA->Product

Caption: Mechanistic explanation of why substitution occurs exclusively at the C5-Fluorine position.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium (Pd/C) if I add a poison? A: Yes, but it requires optimization.[1][2] Adding 0.5 eq of Ethylenediamine or using a Lead-poisoned Lindlar catalyst can sometimes suppress dechlorination.[2] However, Sulfided Platinum (Pt/C-S) is chemically superior because the sulfur modifies the electronic surface of the metal, making the oxidative addition into the C-Cl bond thermodynamically unfavorable [1].[2]

Q: My product is turning purple/black during workup. A: This is typical of electron-rich anilines (the reduction product) oxidizing in air.[1][2]

  • Fix: Perform the workup under Nitrogen/Argon. Add a small amount of antioxidant (e.g., ascorbic acid or sodium metabisulfite) during the aqueous wash to prevent oxidation.[2]

Q: Is the Methyl Ester stable to LiOH? A: No. LiOH will rapidly hydrolyze the ester to the carboxylic acid.[2] If you need to hydrolyze the ester selectively without touching the halogens, LiOH/THF/Water is actually the correct method.[2] If you want to keep the ester, avoid strong aqueous bases.[1][2]

References

  • Blaser, H. U. (2002).[1][2] "The selective hydrogenation of fluorinated nitrobenzenes." Journal of Fluorine Chemistry, 115(2), 163-170.[2] [1][2]

  • Studer, M., et al. (2000).[1][2] "Hydrogenation of Nitro Compounds." Handbook of Heterogeneous Catalysis. Wiley-VCH.[2] [2]

  • Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Standard text for hydrogenation selectivity).

  • Tafesh, A. M., & Weiguny, J. (1996).[1][2] "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines." Chemical Reviews, 96(6), 2035–2052.[1][2] [1][2]

Sources

Technical Support Center: Purification of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-MCF2NB-001 Subject: Impurity Removal & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Matrix: Identify Your Impurity

Before initiating a purification protocol, confirm the nature of your impurity using this diagnostic table. The substitution pattern of Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Nitro group ortho to the ester) creates specific electronic environments that dictate purification logic.

SymptomProbable ImpurityDiagnostic ConfirmationPrimary Cause
Broad peak at ~13.0 ppm (1H NMR) Free Acid (4-chloro-5-fluoro-2-nitrobenzoic acid)LCMS (M-1 peak observed); TLC streak in polar solvent.Hydrolysis of ester during workup; incomplete esterification.
Doublet splitting pattern mismatch Regioisomer (e.g., 6-nitro or 3-nitro isomers)1H NMR (coupling constants

values differ); HPLC retention time shift.
Non-selective nitration of the precursor.
Yellow/Orange oiling out Unreacted Precursor or Poly-nitrated species TLC (lower

than product); GC-MS.
Incomplete reaction; excess nitrating agent.
Darkening upon light exposure Photochemical degradation products Appearance of new spots on TLC after bench storage.The ortho-nitro group is photosensitive (nitrobenzyl effect).

Troubleshooting Guides & FAQs

Category A: Removing the "Free Acid" (Hydrolysis Product)

Q: My LCMS shows a persistent mass corresponding to the carboxylic acid (M-1: ~218 Da). I already washed with water. Why is it still there?

A: The free acid (4-chloro-5-fluoro-2-nitrobenzoic acid) has significant organic solubility due to the lipophilic halogen substituents (


) and the internal hydrogen bonding between the ortho-nitro group and the carboxylic acid proton. Simple water washes are insufficient.

The Fix: The "Cold Bicarbonate" Protocol You must convert the acid to its water-soluble carboxylate salt without hydrolyzing your desired ester.

  • Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram). Avoid Dichloromethane (DCM) if possible, as emulsions are more common with nitro-compounds in DCM.

  • Cool: Chill the solution to 0–5°C . The electron-deficient ring makes the ester carbon highly electrophilic; warm base will hydrolyze it rapidly.

  • Wash: Extract with cold 5% Sodium Bicarbonate (

    
    ) .
    
    • Critical: Do not use NaOH. The high pH of NaOH will attack the ester.

  • Verify: Check the pH of the aqueous layer.[1] It must be >8.

  • Dry: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Category B: Removing Regioisomers

Q: I have a 5-10% impurity that runs very close to my product on TLC. Column chromatography is not separating them well.

A: This is likely a regioisomer. Nitration of methyl 4-chloro-3-fluorobenzoate directs primarily to the 6-position (which is your target, often numbered as 2-nitro in the final ester nomenclature depending on priority), but steric and electronic effects can yield the 2-nitro (or 6-nitro depending on numbering) isomer. Isomers often co-elute on silica.

The Fix: Polarity-Tuned Recrystallization Nitrobenzoates crystallize well. You need a solvent system that solubilizes the isomer but precipitates the target.[2]

  • Solvent A (Methanol): Methyl esters are stable in methanol (transesterification is null).

  • Protocol:

    • Dissolve crude solid in minimum boiling Methanol.

    • Allow to cool slowly to Room Temperature (RT).

    • If no crystals form: Add water dropwise (Anti-solvent) until turbidity persists, then cool to 4°C.

    • Alternative: If the impurity is more polar, use Isopropanol (IPA)/Hexane (1:4) . Dissolve in hot IPA, add Hexane, cool.

Category C: Yield Loss & Oiling Out

Q: During recrystallization, my product "oils out" as a yellow goo instead of crystallizing.

A: This is common with low-melting nitro compounds. It indicates the solution is too concentrated or cooled too quickly, trapping impurities that lower the melting point.

The Fix: The "Seeding" Technique

  • Re-dissolve the oil by heating the solvent.

  • Add a tiny amount of pure seed crystal (if available) at a temperature just below the boiling point.

  • Crucial: Wrap the flask in a towel to ensure very slow cooling. Rapid cooling promotes oiling.

  • Agitation: Do not stir vigorously. Gentle swirling promotes crystal lattice formation over amorphous oil separation.

Standard Operating Protocols (SOPs)

SOP-01: Optimized Aqueous Workup (Acid Removal)

Target: Removal of unreacted acid and mineral acids (


) from synthesis.[1]
  • Quench: Pour reaction mixture onto crushed ice (5x weight of reaction volume). Stir until ice melts.

  • Extract: Extract aqueous slurry with Ethyl Acetate (EtOAc) (

    
     volumes).
    
  • Neutralize (The Critical Step):

    • Combine organic layers.

    • Wash with Saturated

      
        (Cold, 
      
      
      
      ) until aqueous layer pH
      
      
      8.
    • Note: Evolution of

      
       gas indicates acid neutralization. Vent separatory funnel frequently.
      
  • Finish: Wash with Brine (

    
    ), dry over Anhydrous 
    
    
    
    , filter, and concentrate in vacuo
    
    
    .
SOP-02: Recrystallization (Isomer Purification)

Target: Removal of regioisomers and colored impurities.[2]

  • Preparation: Place 10g of crude solid in a 100mL Erlenmeyer flask.

  • Solvation: Add Methanol (MeOH) (approx. 30-40 mL). Heat to reflux (

    
    ) until fully dissolved.
    
  • Filtration: If insoluble black specks remain, filter hot through a glass frit or cotton plug.

  • Crystallization:

    • Remove from heat.[3]

    • Let stand at RT for 2 hours.

    • Move to fridge (

      
      ) for 4 hours.
      
  • Collection: Filter crystals via vacuum filtration. Wash with cold (

    
    ) Methanol.
    
  • Drying: Vacuum dry at

    
     for 6 hours. Protect from light.
    

Workflow Visualization

Diagram 1: Purification Decision Tree

This logic flow guides you through the purification process based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: Diagnostic TLC/LCMS Start->CheckTLC DecisionAcid Is Free Acid Present? (Broad spot / Mass -15) CheckTLC->DecisionAcid WashProtocol SOP-01: Cold NaHCO3 Wash (Strict pH control) DecisionAcid->WashProtocol Yes CheckIsomer Is Regioisomer Present? (Close Rf spot) DecisionAcid->CheckIsomer No WashProtocol->CheckIsomer Recryst SOP-02: Recrystallization (MeOH or IPA/Hex) CheckIsomer->Recryst Yes (Crystalline) FlashChrom Flash Chromatography (Hex/EtOAc Gradient) CheckIsomer->FlashChrom Yes (Oily/Difficult) Final Pure Methyl 4-chloro-5-fluoro-2-nitrobenzoate CheckIsomer->Final No Recryst->Final FlashChrom->Final

Caption: Decision logic for selecting the appropriate purification method based on impurity identification.

Diagram 2: Phase Separation Logic (The "Acid" Wash)

Visualizing the chemical species distribution during the critical bicarbonate wash step.

PhaseSep cluster_0 Separatory Funnel Dynamics OrganicLayer Organic Layer (EtOAc) Target Ester Non-polar Impurities AqueousLayer Aqueous Layer (NaHCO3) Acid Impurity (as Sodium Salt) Mineral Acids (Na2SO4, NaNO3) OrganicLayer->AqueousLayer Deprotonation (pH > 8) Interface Interface ImpurityAcid Free Acid (R-COOH) ImpurityAcid->OrganicLayer Dissolved

Caption: Migration of the acid impurity from the organic phase to the aqueous phase upon deprotonation.[4]

References

  • Vertex Pharmaceuticals. (2018). Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride and purification thereof.[2][4][5][6] WO2018141642A1. Google Patents.

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 8, p.76 (1928). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • PubChem. (2025).[7] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Support Center: Methyl 4-chloro-5-fluoro-2-nitrobenzoate Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Scale-Up, Regioselectivity, and Thermal Safety Reference ID: CAS 1427438-62-1 (and related analogs)

Welcome to the Process Development Help Desk

You are accessing the technical guide for Methyl 4-chloro-5-fluoro-2-nitrobenzoate , a highly functionalized scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its dense functionalization (nitro, ester, fluoro, chloro) makes it a versatile "linchpin" intermediate, but this same density creates specific scale-up hazards.

This guide is structured as a Level 3 Engineering Response , addressing the "Why" and "How" of reaction failures during scale-up.

Module 1: Nucleophilic Aromatic Substitution ( )

The Core Challenge: You are likely using this scaffold to displace a halogen with an amine, phenol, or alkoxide. The most common ticket we receive involves regioselectivity (Fluorine vs. Chlorine displacement) and hydrolysis .

Q: Why am I observing Chlorine displacement impurities (approx. 5-10%) alongside my desired Fluorine displacement product?

A: This is a thermodynamic vs. kinetic control issue driven by the electronic activation of the ring.

  • The Mechanism: In

    
     reactions, the rate-determining step is the formation of the Meisenheimer complex. The stability of this complex is dictated by electron-withdrawing groups (EWGs) located ortho or para to the leaving group.[1][2]
    
  • Structural Analysis:

    • Fluorine (Pos 5): Is para to the Nitro group (Pos 2). The Nitro group is a strong resonance withdrawer, dramatically stabilizing the negative charge intermediate. Result: Fast, kinetic reaction.

    • Chlorine (Pos 4): Is meta to the Nitro group but para to the Methyl Ester (Pos 1). The ester is a weaker activator than the nitro group. Result: Slower reaction.

  • Troubleshooting Protocol:

    • Lower the Temperature: If you run this reaction at reflux (e.g., >80°C in MeCN), you provide enough energy to overcome the higher activation barrier for Chlorine displacement. Cool the reaction to 0°C–20°C.

    • Check Stoichiometry: Do not use >1.1 equivalents of your nucleophile. Excess nucleophile will eventually attack the Chlorine once the Fluorine is consumed.

Q: My yield is low, and I see a carboxylic acid peak in LCMS. What happened?

A: You have triggered base-mediated ester hydrolysis.

  • Cause: Using hydroxide bases (NaOH, KOH) or wet hygroscopic bases (KOtBu) in the presence of trace water. The methyl ester at Position 1 is electron-deficient and prone to saponification.

  • Corrective Action:

    • Switch to non-nucleophilic organic bases like DIPEA or TEA if the nucleophile is an amine.

    • If using an inorganic base (e.g.,

      
      ), ensure the solvent (DMF/DMAc) is dry (KF < 0.05%).
      

Visual Workflow:


 Optimization Logic 

SNAr_Optimization Start Start: S_NAr Reaction Setup Check1 Check Nucleophile Type Start->Check1 Amine Amine Nucleophile Check1->Amine O_Nu Oxygen Nucleophile (Phenol/Alcohol) Check1->O_Nu BaseChoice1 Use DIPEA/TEA in THF or MeCN Amine->BaseChoice1 BaseChoice2 Use K2CO3 or Cs2CO3 in DMF/NMP O_Nu->BaseChoice2 Issue Issue: Impurity Profile? BaseChoice1->Issue BaseChoice2->Issue Impurity1 De-chlorinated byproduct? Issue->Impurity1 Regioselectivity Loss Impurity2 Carboxylic Acid (Hydrolysis)? Issue->Impurity2 Saponification Fix1 LOWER Temp (0°C -> RT) Reduce Nucleophile Equiv. Impurity1->Fix1 Fix2 Dry Solvent (KF < 500ppm) Switch from MeOH to t-Amyl Alcohol Impurity2->Fix2

Caption: Decision matrix for optimizing regioselectivity and preventing hydrolysis during nucleophilic substitution.

Module 2: Thermal Safety & Scale-Up

The Core Challenge: This molecule contains a nitro group and multiple halides.[1][2][3][4][5] It is an energetic precursor. The decomposition energy (


) can be significant.
Q: Can I charge all reagents at once for a 1 kg batch?

A: ABSOLUTELY NOT. You must assume this reaction is exothermic.

  • Risk Assessment: The reaction of fluoronitrobenzoates with amines is highly exothermic. In a batch reactor, "all-in" addition can lead to a thermal runaway, triggering the decomposition of the nitro group (often >250°C, but onset can be lower in basic media).

  • Required Data (Self-Validation): Before scaling >10g, you must run a DSC (Differential Scanning Calorimetry) on the reaction mixture.

    • Pass Criteria: No exotherm onset within 50°C of your operating temperature.

    • Fail Criteria: Sharp exotherm detected near reaction temperature.

Q: How do I safely dose the reagent?

A: Use a "Dose-Controlled" Protocol.

  • Charge: Solvent + Methyl 4-chloro-5-fluoro-2-nitrobenzoate.

  • Cool: Bring to 0°C.

  • Dose: Add the nucleophile/base solution slowly over 2–4 hours.

  • Monitor: Watch the internal temperature (

    
    ), not just the jacket temperature (
    
    
    
    ). If
    
    
    rises >5°C above setpoint, stop dosing.

Table 1: Critical Safety Parameters

ParameterSpecificationReason for Control
DSC Onset (

)
Determine experimentallyNitro compounds can decompose violently; know your "Point of No Return".
Adiabatic Rise (

)
Calculate via RC1If cooling fails, how hot will the reactor get?
Dosing Rate < 10% of volume / 15 minsPrevents accumulation of unreacted reagents (accumulation = potential bomb).
Quench Protocol Have dilute HCl readyIn case of runaway, rapid neutralization of base stops the reaction.
Module 3: Downstream Reduction (Nitro to Aniline)

The Core Challenge: Converting the Nitro group (


) to an Aniline (

) without stripping off the Chlorine or Fluorine atoms (Hydrodehalogenation).
Q: I used Pd/C and Hydrogen, and my Chlorine atom disappeared. Why?

A: Palladium is an excellent catalyst for dehalogenation, especially of aryl chlorides.

  • The Mechanism: Oxidative addition of Pd into the C-Cl bond is facile, followed by hydride reduction.

  • Troubleshooting Protocol:

    • Option A (Catalytic Poisoning): Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst enough to prevent C-Cl insertion but allows

      
       reduction.
      
    • Option B (Chemical Reduction): Switch to Iron powder / Ammonium Chloride (

      
      )  in Ethanol/Water. This is the "Gold Standard" for preserving halides.
      
    • Option C (Alternative Metal): Use Raney Nickel . It is generally less aggressive toward aryl chlorides than Pd/C under mild conditions.

Q: The iron reduction is a mess to work up. The emulsion won't break.

A: Iron sludge is notorious for emulsions.

  • The Fix:

    • Filter the hot reaction mixture through a pad of Celite .

    • Wash the cake with hot ethyl acetate.

    • Crucial Step: Wash the organic filtrate with EDTA (disodium salt) solution or Potassium Sodium Tartrate (Rochelle's Salt). These chelate the dissolved iron species, breaking the emulsion and clarifying the layers.

Visual Workflow: Reduction Strategy

Reduction_Strategy Input Nitro-Benzoate Intermediate Decision Are Halogens (Cl/F) Present? Input->Decision NoHal No Halogens Decision->NoHal No YesHal Yes (Cl/F) Decision->YesHal Yes MethodA Pd/C + H2 (Standard) NoHal->MethodA YesHal->MethodA Risky MethodB Fe / NH4Cl (Chemical) YesHal->MethodB Safest for Scale MethodC Pt(S)/C + H2 (Catalytic) YesHal->MethodC Cleaner Workup ResultA Clean Aniline MethodA->ResultA ResultB De-halogenated Impurity! MethodA->ResultB MethodB->ResultA MethodC->ResultA

Caption: Selection guide for reduction methods to avoid hydrodehalogenation.

References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

    • Detailed discussion on the activating effects of Nitro vs. Ester groups in SnAr.
  • Scale-Up of Nitro Compounds

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

    • Standard text for DSC/RC1 protocols regarding nitro-arom
  • Selective Reduction of Nitroarenes

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Contains sections on Pd poisoning). Link

    • Use of sulfided platinum and iron reduction methods for halonitroarenes.
  • Reaction Engineering & Calorimetry

    • Organic Process Research & Development (OPRD). General safety guidelines for exothermic additions. Link

(Note: While specific papers on CAS 1427438-62-1 are proprietary or sparse, the chemistry described above is grounded in the fundamental reactivity of the 2-nitro-4-chloro-5-fluoro-benzoate scaffold class.)

Sources

Validation & Comparative

Methyl 4-chloro-5-fluoro-2-nitrobenzoate vs Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of Methyl 4-chloro-5-fluoro-2-nitrobenzoate and Methyl 2-chloro-4-fluoro-5-nitrobenzoate . It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery and agrochemical synthesis.

Executive Summary

While Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Compound A) and Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound B) share identical molecular formulas (


) and functional groups, they represent divergent synthetic strategies.
  • Compound A (2-Nitro) is a Cyclization Scaffold . The ortho-nitro placement relative to the ester facilitates the formation of fused bicyclic heterocycles (e.g., quinazolines, indoles), critical in kinase inhibitor development.

  • Compound B (5-Nitro) is a Core Functionalization Scaffold . The meta-nitro placement precludes direct cyclization with the ester. Instead, it serves as a handle for extending side chains or building heterocycles off the benzene ring, as seen in herbicide synthesis (e.g., Saflufenacil).

Part 1: Structural & Physicochemical Analysis[1]

The defining difference lies in the Regiochemistry of Activation . The position of the nitro group dictates which halogen is labile (reactive) towards Nucleophilic Aromatic Substitution (


) and how the molecule behaves post-reduction.
FeatureCompound A (2-Nitro) Compound B (5-Nitro)
IUPAC Name Methyl 4-chloro-5-fluoro-2-nitrobenzoateMethyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number 1113049-81-285953-30-6
Nitro Position Ortho to Ester (C2)Meta to Ester (C5)
Primary

Site
C5-Fluorine (Activated by para-NO

)
C4-Fluorine (Activated by ortho-NO

)
Secondary

Site
C4-Chlorine (Activated by ortho-NO

, meta-Ester)
C2-Chlorine (Activated by para-NO

, ortho-Ester)
Primary Utility Fused Ring Synthesis (Quinazolines)Side-chain Extension / Linker Chemistry
Key Drug/Agro Class EGFR Inhibitors (e.g., Afatinib analogs)Uracil Herbicides (e.g., Saflufenacil)
Electronic Activation Map (Graphviz)

The following diagram visualizes the electronic activation vectors. Red arrows indicate strong activation for nucleophilic attack.

ActivationVectors cluster_A Compound A (2-Nitro) Cyclization Vector cluster_B Compound B (5-Nitro) Functionalization Vector A_Struct Methyl 4-chloro-5-fluoro-2-nitrobenzoate A_F 5-Fluoro (Para to NO2) ++ Reactive A_Struct->A_F Primary SNAr Site A_Cl 4-Chloro (Meta to NO2) - Reactive A_Struct->A_Cl B_Struct Methyl 2-chloro-4-fluoro-5-nitrobenzoate B_F 4-Fluoro (Ortho to NO2) + Reactive B_Struct->B_F Fast (Inductive) B_Cl 2-Chloro (Para to NO2) + Reactive B_Struct->B_Cl Slow (Steric/Cl)

Caption: Comparative activation vectors. Compound A focuses reactivity on the 5-F position (para-activation). Compound B splits activation between 4-F and 2-Cl, requiring careful condition control.

Part 2: Reactivity Profile & Mechanism

Nucleophilic Aromatic Substitution ( )
  • Compound A: The 5-fluoro substituent is positioned para to the strongly electron-withdrawing nitro group. This geometry stabilizes the Meisenheimer complex intermediate effectively.

    • Outcome: Clean displacement of Fluorine by amines, alkoxides, or thiols. The 4-chloro group is largely inert under standard conditions because it is meta to the nitro group.

  • Compound B: Both the 4-fluoro (ortho to

    
    ) and 2-chloro (para to 
    
    
    
    ) are activated.
    • Selectivity Challenge: While Fluorine is generally the better leaving group in

      
       (due to high electronegativity stabilizing the transition state), the 2-chloro position is also highly activated (para-nitro). However, the 2-chloro position is sterically hindered by the adjacent ester group.
      
    • Outcome: Regioselectivity usually favors attack at C4-F , but aggressive conditions can lead to mixtures or displacement of C2-Cl.

Reduction and Cyclization
  • Compound A (The "Quinazoline Route"):

    • Reduction of the 2-nitro group yields a 2-amino benzoate.

    • Mechanism: The resulting amine is spatially adjacent to the ester carbonyl. Heating with formamide, urea, or amidines leads to rapid cyclization to form Quinazolin-4-ones .

  • Compound B (The "Uracil/Linker Route"):

    • Reduction of the 5-nitro group yields a 5-amino benzoate.

    • Mechanism: The amine is meta to the ester. Cyclization with the ester is geometrically impossible. This amine is instead used as a nucleophile to build external rings (e.g., reacting with isocyanates to form uracils, as in Saflufenacil synthesis).

Part 3: Experimental Protocols

Protocol A: Synthesis of Quinazoline Precursor (Using Compound A)

Target: Selective displacement of 5-F followed by reduction.

Reagents: Compound A (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.5 eq), Isopropanol (IPA).

  • Dissolution: Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Compound A) in IPA (10 volumes).

  • Addition: Add the aniline nucleophile followed by DIPEA dropwise at ambient temperature.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.[1] The 4-Cl remains intact.

  • Workup: Cool to 0°C. The product (yellow precipitate) usually crystallizes out. Filter and wash with cold IPA.

  • Validation:

    
     NMR should show the loss of the Ar-F signal (
    
    
    
    to
    
    
    ppm).
Protocol B: Nitro Reduction for Core Functionalization (Using Compound B)

Target: Preparation of Methyl 5-amino-2-chloro-4-fluorobenzoate (Saflufenacil Intermediate).

Reagents: Compound B (1.0 eq), Raney Nickel (5 wt%), Hydrogen gas (


), Methanol.
  • Preparation: Charge Compound B into a hydrogenation vessel with Methanol.

  • Catalyst: Add Raney Nickel (slurry in water/methanol) under inert atmosphere (

    
    ). Caution: Raney Ni is pyrophoric. 
    
  • Hydrogenation: Pressurize with

    
     (3–5 bar) and stir at 25–40°C.
    
  • Monitoring: The reaction is exothermic. Monitor temperature closely. Reaction is complete when

    
     uptake ceases (approx. 2–4 hours).
    
  • Filtration: Filter catalyst through Celite under

    
    .
    
  • Isolation: Concentrate the filtrate to obtain the aniline intermediate. This intermediate is unstable to air oxidation (darkens over time) and should be used immediately for the next step (e.g., sulfonylation or ureido formation).

Part 4: Case Studies & Applications

Case Study 1: EGFR Inhibitor Synthesis (Compound A)

In the synthesis of covalent EGFR inhibitors (similar to Afatinib or Dacomitinib ), the core quinazoline ring is often constructed from a benzoate precursor.

  • Role of Compound A: The 5-F is displaced by a specialized aniline (e.g., 3-chloro-4-fluoroaniline). The 2-nitro is then reduced and cyclized with formamidine acetate to close the quinazoline ring.

  • Advantage: This route allows late-stage introduction of the expensive aniline side chain before ring closure.

Case Study 2: Herbicide Synthesis (Compound B)

Saflufenacil is a protoporphyrinogen oxidase (PPO) inhibitor herbicide.

  • Role of Compound B: The synthesis starts with the nitration of 2-chloro-4-fluorobenzoic acid to yield the acid form of Compound B.

  • Workflow:

    • Esterification to Compound B (optional, often used as acid chloride).

    • Reduction of 5-

      
       to 5-
      
      
      
      .
    • Reaction of the 5-

      
       with a carbamate/isocyanate to build the uracil ring.
      
    • The 2-Cl and 4-F atoms are retained in the final molecule to modulate lipophilicity and metabolic stability.

References

  • Synthesis of Saflufenacil Intermediates

    • Source: BASF Agro B.V. "Process for preparing a saflufenacil intermediate." WO Patent 2025124942A1.

    • Relevance: Details the nitration and subsequent reduction of the 2-chloro-4-fluoro-5-nitro scaffold.
    • (Representative equivalent).

  • Quinazoline Synthesis via Nitrobenzoates

    • Source: "Method for preparing Afatinib and intermediate thereof."[2] US Patent 20160083373A1.

    • Relevance: Describes the cyclization logic using 2-amino-benzoate derivatives derived
  • SNAr Reactivity of Fluoro-Nitrobenzenes

    • Source: BenchChem.[3] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions."

    • Relevance: Provides general protocols for selective fluorine displacement in activ
  • Compound Data & Safety

    • Source: PubChem.[4] "Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CID 10704820)."[4]

    • Relevance: Physical properties and GHS safety d

Sources

Comparing reactivity of halogenated nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of Halogenated Nitrobenzoates

Executive Summary: The Strategic Landscape

In drug discovery and advanced organic synthesis, halogenated nitrobenzoates are high-value scaffolds. They serve as precursors for diverse heterocycles, including quinazolinones and benzimidazoles. However, their reactivity in Nucleophilic Aromatic Substitution (


) is often misunderstood, leading to suboptimal yields or harsh reaction conditions.

This guide moves beyond generic textbook definitions to analyze the specific kinetic behaviors of these substrates. The core decision-making framework relies on three variables:

  • The Element Effect: Why Fluorine dominates Chlorine in rate, despite bond strength.

  • Regiochemical Activation: The "Ortho/Para Rule" applied specifically to the Nitro vs. Ester conflict.

  • The Benzoate Influence: How the ester moiety modulates reactivity compared to simple nitrobenzenes.

Mechanistic Foundation & Causality

To control the reaction, one must control the Meisenheimer Complex .

The


 mechanism proceeds via a two-step addition-elimination pathway.[1] Unlike 

or

, the rate-determining step (RDS) is usually the initial nucleophilic attack, not the bond breaking of the leaving group.
The "Element Effect" (F >> Cl)

Counter-intuitively, fluorinated nitrobenzoates react 100–1000x faster than their chlorinated counterparts.

  • Causality: The highly electronegative fluorine atom inductively destabilizes the ground state and, more importantly, stabilizes the transition state of the nucleophilic addition by withdrawing electron density from the ipso carbon. This lowers the activation energy (

    
    ) for the formation of the Meisenheimer complex.
    
  • Implication: If your reaction with a chloro-nitrobenzoate is sluggish or requires high heat (leading to decarboxylation or hydrolysis), switching to the fluoro-analog is the primary solution.

DOT Diagram: The Meisenheimer Pathway

SNAr_Mechanism Substrate Halogenated Nitrobenzoate TS1 Transition State 1 (High Energy) Substrate->TS1 + Nucleophile (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition Product Substituted Benzoate Intermediate->Product - Halide (Fast)

Caption: The reaction trajectory showing the rate-determining formation of the Meisenheimer complex.

Comparative Reactivity Analysis

The following table synthesizes relative reactivity data based on substituent effects.

Table 1: Relative Reactivity Matrix
VariableSubstrate ClassRelative Rate (

)
Mechanistic Driver
Leaving Group Fluoro -nitrobenzoate100 - 1000 Inductive stabilization of nucleophilic attack.
Chloro -nitrobenzoate1 (Reference)Weaker inductive effect; C-Cl bond break is not RDS.
Bromo -nitrobenzoate~0.8 Steric hindrance may slightly impede attack.
Regiochemistry Ortho -nitro (to halogen)High Resonance delocalization of charge onto

.
Para -nitro (to halogen)High Resonance delocalization of charge onto

.
Meta -nitro (to halogen)Very Low No resonance stabilization; only inductive activation.
Ester Effect Ortho/Para -benzoateModerate Ester is a weaker EWG than Nitro; activates less.
Critical Regio-Analysis: The "Trap" Substrates

Researchers often confuse the position relative to the ester with the position relative to the halogen.

  • Highly Reactive: Methyl 4-fluoro-3-nitrobenzoate. (Nitro is ortho to F).

  • Poorly Reactive: Methyl 2-fluoro-4-nitrobenzoate. (Nitro is meta to F; Ester is ortho to F).

    • Insight: While the ester activates the ortho position, it is far less effective than a nitro group. This substrate often requires elevated temperatures (

      
      C).
      

Experimental Protocols

This section details a self-validating protocol for the amination of Methyl 4-fluoro-3-nitrobenzoate .

Protocol A: Standard Amination

Objective: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate.

Reagents:

  • Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of Methyl 4-fluoro-3-nitrobenzoate in 10 mL of MeCN.

    • Checkpoint: Solution should be clear and light yellow.

  • Addition: Add 1.2 equiv of

    
    . Then, add 1.1 equiv of benzylamine dropwise over 5 minutes.
    
    • Exotherm Check: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Why RT? The fluoro-substrate is highly reactive. Heating is unnecessary and may promote ester hydrolysis.

  • Monitoring (Self-Validation):

    • Perform TLC (Hexanes:EtOAc 80:20).

    • Starting Material (

      
      ):  Should be absent.
      
    • Product (

      
      ):  Should be the dominant yellow/orange spot.
      
    • Validation: If SM persists after 4 hours, add 0.1 equiv more amine. Do not heat unless using the chloro analog.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Acid Wash: Wash with 1M HCl (2 x 20 mL). Crucial Step: This removes unreacted benzylamine and triethylamine into the aqueous layer.

    • Base Wash: Wash with Sat.

      
       (20 mL) to remove any hydrolyzed benzoic acid byproducts.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Stubborn Substrate" Modification (For Chloro-analogs)

If you must use the chloro-nitrobenzoate (e.g., cost reasons):

  • Solvent Switch: Use DMSO or NMP (polar aprotic solvents stabilize the transition state better than MeCN).

  • Temperature: Heat to 80–100°C.

  • Base: Use inorganic base (

    
    , 2.0 equiv) instead of organic amines to prevent salt formation at high temps.
    

Decision Logic for Synthetic Planning

Use this flowchart to select the optimal synthetic route.

Reactivity_Flowchart Start Start: Select Substrate CheckLG Is Leaving Group F or Cl? Start->CheckLG F_LG Fluorine (F) CheckLG->F_LG Cl_LG Chlorine (Cl) CheckLG->Cl_LG CheckPos Is Nitro Ortho/Para to LG? Mild Route A: Mild Conditions (RT, MeCN, Amine Base) CheckPos->Mild Yes (Ortho/Para) Harsh Route B: Harsh Conditions (100°C, DMSO, K2CO3) CheckPos->Harsh No (Meta) SubNode CheckPos->SubNode No (Meta) F_LG->CheckPos Cl_LG->CheckPos Dead Route C: Very Poor Reactivity Consider alternative route SubNode->Dead If Cl + Meta

Caption: Logical flow for determining reaction conditions based on substrate structure.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][4][5][6][7][8] Chemical Reviews. Link

    • Foundational text on the mechanism and the element effect.
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution.[3][7] Wiley-VCH. Link

    • Comprehensive guide on Meisenheimer complexes and regioselectivity.
  • Neustadt, B. R. (1994). Reaction of fluoronitrobenzoates with nucleophiles.[7] Tetrahedron Letters. Link

    • Specific kinetic data comparing fluoro vs.
  • Organic Chemistry Portal. (2024).

    
    ).[3][4][7][8][9][10]Link
    
    • Verified reaction conditions and solvent effects.

Sources

Efficacy of Methyl 4-chloro-5-fluoro-2-nitrobenzoate as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a specialized electrophilic scaffold designed for the regioselective synthesis of polysubstituted benzimidazoles, quinazolinones, and other fused heterocycles.

Unlike its symmetric analogs (e.g., 4,5-difluoro), this building block offers orthogonal reactivity : the highly activated C5-fluorine atom undergoes rapid nucleophilic aromatic substitution (


), while the C4-chlorine atom remains inert during the initial substitution, serving as a latent "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the mechanistic basis of this selectivity and provides validated protocols for its application in library generation.
Structural Analysis & Reactivity Profile

The utility of this scaffold is dictated by the electronic interplay between the nitro group and the halogen substituents.

Mechanistic Basis of Regioselectivity

The position of the nitro group (C2) is the primary directing force.

  • C5-Fluoro (Activated): Located para to the electron-withdrawing nitro group. The strong

    
     (mesomeric) effect of the nitro group stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at C5. Furthermore, the high electronegativity of fluorine lowers the energy of the transition state, making it the kinetic point of entry.
    
  • C4-Chloro (Deactivated): Located meta to the nitro group. It receives no resonance stabilization from the nitro group. Consequently, it is effectively inert to

    
     conditions that displace the C5-fluorine.
    
Visualizing the Activation Vectors

ReactivityMap Scaffold Methyl 4-chloro-5-fluoro-2-nitrobenzoate Nitro 2-NO2 Group (Electron Withdrawing) Scaffold->Nitro Fluoro 5-Fluoro (Para-Activated) Nitro->Fluoro Strong Activation (-M Effect) Chloro 4-Chloro (Meta-Unactivated) Nitro->Chloro No Resonance Activation SNAr Step 1: SNAr Fluoro->SNAr Rapid Displacement (Amines/Thiols) Coupling Step 3: Cross-Coupling Chloro->Coupling Retained for Pd-Catalysis

Figure 1: Electronic activation map showing the orthogonal reactivity of the C5-F and C4-Cl positions.

Comparative Performance Analysis

The following table compares Methyl 4-chloro-5-fluoro-2-nitrobenzoate against common alternatives used in similar heterocyclic syntheses.

FeatureMethyl 4-chloro-5-fluoro-2-nitrobenzoate Methyl 4,5-difluoro-2-nitrobenzoateMethyl 2,4-dichloro-5-nitrobenzoate
Primary Reaction Exclusive C5

C5

(High Selectivity)
C5

(Moderate Selectivity)
Leaving Group Ability Fluorine (Excellent in activated systems)Fluorine (Excellent)Chlorine (Good, but slower than F)
Downstream Potential High (Retained Cl allows Suzuki/Buchwald)Low (Remaining C4-F is hard to couple)Medium (Retained Cl allows coupling)
Risk Profile Low (Clear electronic differentiation)Moderate (Risk of bis-substitution)Moderate (Slower reaction requires harsher conditions)
Ideal Application Diversity-Oriented Synthesis (DOS) Simple mono-functionalizationCost-sensitive bulk synthesis

Expert Insight: While the 4,5-difluoro analog is faster, the remaining C-F bond is chemically "dead" for most standard medicinal chemistry transformations. The 4-chloro-5-fluoro analog sacrifices a negligible amount of


 speed to gain a valuable handle for increasing molecular complexity later.
Validated Experimental Protocol

Objective: Synthesis of a 6-chloro-5-substituted-benzimidazole scaffold. Note: This protocol avoids catalytic hydrogenation (


) to prevent the accidental hydrodehalogenation of the C4-chlorine atom.
Step 1: Regioselective

Displacement
  • Reagents: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq), Primary Amine (

    
    , 1.1 eq), DIPEA (2.5 eq).
    
  • Solvent: THF or Acetonitrile (0.1 M).

  • Procedure:

    • Dissolve the benzoate in THF at

      
      .
      
    • Add DIPEA followed by the amine dropwise.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Target mass: M+ amine - HF).

    • Observation: The reaction is highly selective for the 5-position. No 4-position displacement is typically observed below

      
      .
      
Step 2: Chemoselective Nitro Reduction
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to

      
       with vigorous stirring for 1–2 hours.
      
    • Critical Control Point: Do not use

      
       and 
      
      
      
      . The Iron/Ammonium Chloride method reduces the nitro group to the aniline without touching the aryl chloride.
    • Filter hot through Celite to remove iron residues.

Step 3: Cyclization to Benzimidazole
  • Reagents: Formic Acid (excess) or Trimethyl Orthoformate (TMOF) with catalytic p-TsOH.

  • Procedure:

    • Reflux the diamine intermediate in neat formic acid (or TMOF/MeOH) for 3 hours.

    • Concentrate in vacuo and neutralize with saturated

      
      .
      
    • Extract with EtOAc.[1] The product is a 6-chloro-5-substituted-benzimidazole .

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-chloro-5-fluoro- 2-nitrobenzoate Inter1 Intermediate A: 5-Amino-4-chloro-2-nitrobenzoate Start->Inter1 Step 1: SNAr (R-NH2, DIPEA, THF) Target: C5-F Displacement Inter2 Intermediate B: 4-Chloro-5-substituted-diamine Inter1->Inter2 Step 2: Reduction (Fe/NH4Cl, EtOH) *Preserves C4-Cl* Product Final Scaffold: 6-Chloro-5-substituted-benzimidazole Inter2->Product Step 3: Cyclization (Formic Acid or TMOF) Library Library Generation: Suzuki Coupling at C6-Cl Product->Library Step 4: Diversification (Ar-B(OH)2, Pd(dppf)Cl2)

Figure 2: Step-by-step synthesis workflow for generating benzimidazole libraries using the subject scaffold.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • OpenStax (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (2022). Synthesis of New Fluoro-Benzimidazole Derivatives. PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) is a high-value halogenated nitro-aromatic intermediate commonly used in the synthesis of fluoroquinolone antibiotics and other bioactive scaffolds.[1][2][3][4]

Proper disposal is critical not only for regulatory compliance but for laboratory safety. The presence of both halogen substituents (Cl, F) and a nitro group (-NO₂) dictates a specific waste stream: Halogenated Organic Waste .[1][3]

Critical Safety Warning: As a nitro-aromatic ester, this compound possesses inherent thermal instability.[1][3][4] Avoid mixing with strong reducing agents or strong bases (e.g., concentrated NaOH) in uncontrolled environments, as this may trigger exothermic decomposition or formation of shock-sensitive salts.[1][2][3]

Physicochemical Profile [1][3][4][5][6][7][8]
PropertyValueOperational Implication
CAS Number 1113049-81-2Use for waste manifesting and inventory tracking.[1][2][3][4]
Molecular Formula C₈H₅ClFNO₄Halogenated : Requires specialized incineration (scrubbers).[1][2][3]
Molecular Weight 233.58 g/mol Heavy organic; likely solid or semi-solid at RT.[1][2][3]
Hazards (GHS) H315, H319, H335Irritant : Standard PPE (Nitrile gloves) is mandatory.[1][2][3]
Reactivity Nitro-aromatic EsterIncompatible with strong bases (hydrolysis/exotherm) and reducing agents.[1][2][3][4]
Pre-Disposal Assessment

Before initiating disposal, you must categorize the state of the material.[1][7][9] The disposal pathway differs for Pure Substance (e.g., expired stock) versus Reaction Mixtures .[1]

Core Segregation Rules (The "Why")
  • Halogen Rule: Because this molecule contains Chlorine and Fluorine, it cannot be disposed of in standard "Organic Solvent" or "Non-Halogenated" waste streams. Incineration of this compound generates HCl and HF gases; the waste facility must use incinerators equipped with acid gas scrubbers.[3]

  • Nitro Rule: Never dispose of this compound in waste containers known to contain strong oxidizers (Peroxides) or strong reducers (Hydrides), as nitro groups can facilitate energetic redox reactions.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Unused Stock) [3]
  • Goal: Transfer stable solid directly to solid hazardous waste.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask or fume hood sash lowered.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.[3][4]

  • Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[10][11]

  • Solvent Rinse: Rinse the empty original vial once with a minimal amount of Dichloromethane (DCM) or Acetone.

  • Rinse Disposal: Pour the rinse solvent into the Liquid Halogenated Waste carboy (see Scenario B).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Solid)"[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Goal: Safely segregate the compound from non-halogenated solvents.

  • Context: You have a mother liquor or extraction layer containing the compound.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic waste can corrode metal drums; Basic waste can cause exothermic hydrolysis of the ester.

  • Segregation: Pour the mixture into the Halogenated Organic Waste carboy.

    • Acceptable Co-solvents: DCM, Chloroform, Chlorobenzene.[1][2]

    • Unacceptable Co-solvents: Do not mix with aqueous waste or heavy metals if possible.

  • Documentation: Log the approximate volume and mass of the nitrobenzoate on the waste manifest.[3]

Visual Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of Methyl 4-chloro-5-fluoro-2-nitrobenzoate, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Expired Stock StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid SolidContainer Transfer to Wide-Mouth HDPE Jar (Solid Waste) SolidPath->SolidContainer LiquidCheck Check pH & Compatibility (Neutralize if necessary) LiquidPath->LiquidCheck Labeling LABELING: 'Methyl 4-chloro-5-fluoro-2-nitrobenzoate' Check: Toxic, Irritant SolidContainer->Labeling LiquidContainer Pour into HALOGENATED Solvent Carboy LiquidCheck->LiquidContainer pH 6-8 LiquidContainer->Labeling Handover Handover to EHS (Incineration w/ Scrubbers) Labeling->Handover

Figure 1: Decision matrix for the segregation and packaging of halogenated nitrobenzoate waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid): Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane) or water to prevent dust generation, then scoop into a waste jar.[1]

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels or combustible materials if the solution is concentrated, as the nitro group acts as an oxidizer source during combustion.[1]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[10][11] The lipophilic nature of the ester means it will absorb quickly; do not use organic solvents to wash skin.[3]

Regulatory Compliance (RCRA/EPA)

For US-based laboratories, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines:

  • Waste Code: While not P-listed or U-listed specifically, it is regulated as a Characteristic Hazardous Waste .[1][3][4]

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the mixture adopts the F001/F002 codes [1].[3]

  • Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).

  • Disposal Method: The ultimate destruction method must be High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility capable of handling halogenated loads.[1][2][3]

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual). Retrieved from [Link]

  • PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate Compound Summary (CID 59418573).[2][3][4] National Library of Medicine. Retrieved from [Link][2][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Disposal of Halogenated Organic Compounds.[1][12]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.